Tasquinimod-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H17F3N2O4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(trideuteriomethyl)-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3/i1D3 |
InChI Key |
ONDYALNGTUAJDX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C2=C(C3=C(C=CC=C3OC)N(C2=O)C)O |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Tasquinimod-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod-d3 is the deuterated form of Tasquinimod, an orally available small molecule that has been investigated primarily for its potential in treating solid tumors, most notably castration-resistant prostate cancer. As a second-generation quinoline-3-carboxamide derivative, Tasquinimod modulates the tumor microenvironment through multiple mechanisms, including the inhibition of angiogenesis and modulation of the immune response.[1] The introduction of deuterium (d3) is typically employed in drug development to alter the metabolic profile of a compound, often to improve its pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound and its parent compound, Tasquinimod.
Chemical Structure and Properties
This compound is a deuterium-labeled analog of Tasquinimod. While the exact position of the three deuterium atoms can vary depending on the synthesis, a common labeling site is one of the methyl groups to enhance metabolic stability.
Chemical Structure of Tasquinimod [2]

Representative Chemical Structure of this compound (Note: The image of the chemical structure of this compound is not available. The following is a representative structure with deuterium labeling on the N-methyl group for illustrative purposes.)
A definitive public image of the this compound structure with the precise location of the deuterium atoms is not available. The deuterium labeling is typically on a metabolically active site to slow down metabolism.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄D₃F₃N₂O₄ | [3] |
| Molecular Weight | 409.37 g/mol | |
| CAS Number | 1416701-99-9 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | -20°C |
Pharmacokinetic Properties (of Tasquinimod)
| Parameter | Value | Species | Reference |
| Bioavailability | Excellent oral absorption | Mice | |
| Plasma Half-life | 40 ± 16 hours | Humans | |
| Metabolism | Primarily hepatic | Humans | |
| Steady-State Serum Level | 0.5 - 1.0 µM (at 1 mg/day oral dose) | Humans |
Mechanism of Action
Tasquinimod exerts its anti-tumor effects through a dual mechanism of action, primarily by targeting the tumor microenvironment. It is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and an inhibitor of the S100A9 protein.
-
S100A9 Inhibition : Tasquinimod binds to S100A9, an immunomodulatory protein that is secreted by myeloid-derived suppressor cells (MDSCs) and promotes tumor development. By inhibiting S100A9, Tasquinimod disrupts the recruitment and immunosuppressive function of MDSCs within the tumor microenvironment. This leads to a reduction in the suppression of T-cell activity and a shift towards an anti-tumor immune response.
-
HDAC4 Allosteric Modulation : Tasquinimod binds to the regulatory Zn²⁺ binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This allosteric binding locks HDAC4 in an inactive conformation, which in turn prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex prevents the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response of tumors. This ultimately leads to the downregulation of pro-angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed synthesis and purification protocols for this compound are not publicly available and are likely proprietary. However, protocols for preclinical evaluation of Tasquinimod have been described in the literature.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the efficacy of Tasquinimod in a subcutaneous prostate cancer xenograft model.
Materials:
-
Prostate cancer cell line (e.g., CWR-22Rv1)
-
Matrigel
-
Immunocompromised mice (e.g., male athymic nude mice)
-
Tasquinimod
-
Vehicle control (e.g., sterile drinking water)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture human prostate cancer cells under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: Administer Tasquinimod orally, for example, dissolved in the drinking water at a specified concentration (e.g., 10 mg/kg/day). The control group receives the vehicle alone.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for angiogenesis markers).
In Vitro T-Cell Suppression Assay
This protocol is designed to evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells.
Materials:
-
CD11b⁺ myeloid cells isolated from tumors of vehicle- and Tasquinimod-treated mice.
-
Splenocytes or purified T-cells from naive mice.
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
-
Cell proliferation dye (e.g., CFSE).
-
Complete RPMI-1640 medium.
-
96-well culture plates.
Procedure:
-
Isolation of Myeloid Cells: Isolate tumors from mice treated with Tasquinimod or vehicle and prepare single-cell suspensions. Purify CD11b⁺ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T-Cell Labeling: Label splenocytes or purified T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated myeloid cells at various ratios in a 96-well plate.
-
T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. A reduction in the dilution of CFSE fluorescence indicates T-cell proliferation. The suppressive capacity of myeloid cells from Tasquinimod-treated mice is compared to that from vehicle-treated mice.
Experimental Workflow Diagram
References
A Technical Guide to the Synthesis and Isotopic Labeling of Tasquinimod-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tasquinimod-d3, a deuterated analog of the investigational anti-cancer agent Tasquinimod. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and cancer research.
Introduction
Tasquinimod is a second-generation quinoline-3-carboxamide that has been investigated for the treatment of various solid tumors, most notably castration-resistant prostate cancer.[1] Its mechanism of action is multifaceted, primarily targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune response.[2] Tasquinimod has been shown to bind to S100A9 and histone deacetylase 4 (HDAC4), interfering with downstream signaling pathways that promote tumor growth and survival.[2]
Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at a specific molecular position allows for the differentiation of the parent drug from its metabolites in complex biological matrices, facilitating accurate quantification and metabolic profiling. This compound, where the N-methyl group of the carboxamide is deuterated, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays.[3]
This guide will focus on the chemical synthesis and isotopic labeling of this compound, providing detailed experimental procedures and relevant analytical data.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the introduction of the deuterated methyl group. The key starting materials and the general synthetic strategy are outlined below, based on established methods for the preparation of Tasquinimod and its analogs. The primary route for introducing the deuterium label is through the use of a deuterated methylating agent in the final amide formation step.
Synthetic Scheme
Caption: General synthetic scheme for this compound.
Experimental Protocols
The following protocols are adapted from the general procedures for the synthesis of quinoline-3-carboxamides and the specific methods for preparing deuterated Tasquinimod as described in patent literature.[4]
Step 1: Synthesis of 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Intermediate 1)
The synthesis of the quinoline core generally follows the Conrad-Limpach reaction or similar cyclization methods. This typically involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.
Step 2: Amide Coupling to form N-demethylated Tasquinimod (Intermediate 2)
The carboxylic acid intermediate is then coupled with N-(4-(trifluoromethyl)phenyl)amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.
Step 3: N-methylation with Deuterated Methyl Iodide to yield this compound
The final and critical step for isotopic labeling involves the N-methylation of the secondary amide with a deuterated methylating agent.
-
Reaction: To a solution of 4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide (N-demethylated Tasquinimod) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for example, sodium hydride (NaH), at 0 °C. The reaction mixture is stirred for a short period to allow for deprotonation of the amide nitrogen. Subsequently, trideuteromethyl iodide (CD3I) is added, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Analytical Characterization and Data
The successful synthesis and purity of this compound are confirmed by various analytical techniques.
| Parameter | Specification | Reference |
| Molecular Formula | C20H14D3F3N2O4 | |
| Molecular Weight | 409.37 g/mol | |
| CAS Number | 1416701-99-9 | |
| Appearance | Solid | |
| Deuterium Incorporation | ≥ 98% |
Table 1: Physicochemical Properties of this compound
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool to verify the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons of the carboxamide group, which is present in the spectrum of unlabeled Tasquinimod, will be absent or significantly diminished. The other proton signals of the molecule should remain consistent with the structure of Tasquinimod.
Mechanism of Action of Tasquinimod: Signaling Pathways
Tasquinimod exerts its anti-tumor effects through the modulation of key signaling pathways within the tumor microenvironment.
Caption: Tasquinimod's dual mechanism of action.
Tasquinimod binds to S100A9, a pro-inflammatory protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). This action disrupts the recruitment and function of myeloid-derived suppressor cells (MDSCs), thereby alleviating immunosuppression within the tumor microenvironment.
Additionally, Tasquinimod allosterically binds to HDAC4, preventing the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). This leads to the destabilization of HIF-1α and the subsequent downregulation of pro-angiogenic factors, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.
In Vivo Experimental Data
The following table summarizes representative data from in vivo studies of Tasquinimod.
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Nude Mice | Human Prostate Cancer (LNCaP) | 1 and 10 mg/kg/day | Dose-dependent reduction in tumor weight. | |
| C57Bl/6J Mice | TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day | >80% inhibition of tumor growth. |
Table 2: Summary of In Vivo Efficacy of Tasquinimod
Conclusion
The synthesis of this compound is a critical process for enabling detailed DMPK studies and for serving as a reliable internal standard in bioanalytical methods. The described synthetic route provides a clear and reproducible method for obtaining this isotopically labeled compound. The understanding of Tasquinimod's mechanism of action, through its dual inhibition of the S100A9 and HDAC4 pathways, provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a foundational resource for researchers working with Tasquinimod and its deuterated analogs.
References
- 1. Tasquinimod - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021175924A1 - Tasquinimod or a pharmaceutically acceptable salt thereof for use in combination therapy - Google Patents [patents.google.com]
Tasquinimod-d3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Tasquinimod-d3, a deuterated analog of the investigational anti-cancer agent Tasquinimod. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.
Certificate of Analysis
A Certificate of Analysis (CoA) for a reference standard like this compound is a critical document that provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA for this compound would include the following information.
Identification and Characterization
| Parameter | Specification | Typical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₀H₁₄D₃F₃N₂O₄ | Mass Spectrometry |
| Molecular Weight | 409.37 g/mol | Mass Spectrometry |
| CAS Number | 1416701-99-9 | - |
| Solubility | Soluble in DMSO | Visual Inspection |
| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |
| Identity (MS) | Conforms to structure | Mass Spectrometry |
Purity and Impurity Profile
| Parameter | Specification | Typical Method |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥99% Deuterium | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS) |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Inorganic Impurities | To be reported | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Note: The purity of a specific batch of this compound has been reported to be 99.34%[1].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. Purity is calculated based on the area percentage of the main peak.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tasquinimod in human plasma has been described, which utilizes a stable isotope-labeled Tasquinimod (presumably this compound) as an internal standard[2]. The chromatographic separation in this method was performed on a reversed-phase column with a fast gradient elution[2].
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular identity and molecular weight of this compound.
Workflow for Mass Spectrometry Analysis
Caption: General Workflow for Mass Spectrometric Analysis of this compound.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: The sample solution is introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining its isotopic enrichment.
Workflow for NMR Analysis
Caption: Workflow for NMR Analysis of this compound.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR for Structural Confirmation: The ¹H-NMR spectrum is acquired to confirm the chemical structure. The integration of the proton signals should be consistent with the number of protons in the molecule, and the chemical shifts and coupling patterns should match the expected structure.
-
Isotopic Enrichment Analysis: The isotopic purity is determined by comparing the integration of the signal corresponding to the deuterated position with a non-deuterated reference signal in the molecule. The absence or significant reduction of a proton signal at the site of deuteration confirms high isotopic enrichment.
Signaling Pathways of Tasquinimod
Tasquinimod exerts its anti-cancer effects through multiple mechanisms, primarily by targeting the tumor microenvironment. Its deuterated analog, this compound, is expected to have the same biological targets. The two main targets are Histone Deacetylase 4 (HDAC4) and S100A9.
Inhibition of the HDAC4 Signaling Pathway
Tasquinimod allosterically binds to the regulatory Zn²⁺ binding domain of HDAC4. This binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is crucial for the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). The inhibition of HIF-1α deacetylation leads to a reduction in the expression of pro-angiogenic factors.
Caption: Tasquinimod's Inhibition of the HDAC4 Signaling Pathway.
Inhibition of the S100A9-TLR4 Signaling Pathway
Tasquinimod also binds to the S100A9 protein, which is a key player in inflammatory responses within the tumor microenvironment. By binding to S100A9, Tasquinimod prevents its interaction with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs). This inhibition reduces the infiltration of MDSCs into the tumor and their subsequent differentiation into tumor-associated macrophages (TAMs), which are known to promote angiogenesis.
Caption: Tasquinimod's Inhibition of the S100A9-TLR4 Signaling Pathway.
References
Physicochemical properties of Tasquinimod vs Tasquinimod-d3
An In-Depth Technical Guide to the Physicochemical Properties of Tasquinimod and Tasquinimod-d3
Issued for: Researchers, Scientists, and Drug Development Professionals Subject: Comparative analysis of the physicochemical properties, metabolic stability, and mechanisms of action of Tasquinimod and its deuterated analog, this compound.
**Abstract
Tasquinimod is an orally active quinoline-3-carboxamide that has demonstrated immunomodulatory, anti-angiogenic, and anti-metastatic activities in various preclinical cancer models.[1][2] It exerts its effects primarily by targeting the tumor microenvironment through a dual mechanism involving the S100A9 and HDAC4 signaling pathways.[1][2][3] The development of deuterated analogs, such as this compound, is a common strategy in drug development aimed at improving pharmacokinetic profiles, primarily by altering metabolic stability through the kinetic isotope effect. This guide provides a detailed comparison of the physicochemical properties of Tasquinimod and this compound, outlines standard experimental protocols for their determination, and illustrates the core signaling pathways affected by the parent compound.
Comparative Physicochemical Properties
The introduction of deuterium in place of protium (¹H) results in a marginal increase in molecular weight but is not expected to significantly alter fundamental physicochemical properties such as pKa, logP, or solubility. The most significant impact is anticipated on the compound's metabolic stability.
| Property | Tasquinimod | This compound | Method | Rationale for d3 Analog |
| IUPAC Name | 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | 4-hydroxy-5-methoxy-N-methyl-N-[4-(trifluoromethyl)phenyl]-1-(methyl-d3)-2-oxo-1,2-dihydroquinoline-3-carboxamide (Assumed) | N/A | N/A |
| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | C₂₀H₁₄D₃F₃N₂O₄ | N/A | N/A |
| Molecular Weight | 406.36 g/mol | ~409.38 g/mol (Calculated) | Mass Spectrometry | Increased mass may be used in tracer studies. |
| Solubility | Water: InsolubleDMSO: ≥42 mg/mLEthanol: ~9-10 mg/mL | Expected to be nearly identical to Tasquinimod. | Equilibrium Solubility Method | Deuteration rarely affects solubility significantly. |
| logP | Not specified in literature. | Expected to be nearly identical to Tasquinimod. | Shake-Flask or RP-HPLC | logP is primarily governed by overall polarity, which is minimally affected by deuteration. |
| pKa | Not specified in literature. | Expected to be nearly identical to Tasquinimod. | Potentiometric Titration or UV-spectrophotometry | Isotopic substitution has a negligible effect on the acidity/basicity of functional groups. |
| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4). | Potentially reduced rate of metabolism. | In Vitro Metabolic Stability Assay | C-D bonds are stronger than C-H bonds, potentially slowing CYP-mediated oxidation (Kinetic Isotope Effect). |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of key physicochemical parameters.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution after incremental additions of a titrant to determine the dissociation constant of an acidic or basic functional group.
Methodology:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of the test compound (Tasquinimod or this compound) in a suitable solvent system. For poorly soluble compounds, a co-solvent system may be required.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Maintain a constant ionic strength using a 0.15 M potassium chloride solution. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Immerse a calibrated pH electrode into the solution. Titrate the solution with standardized 0.1 M NaOH (for acids) or 0.1 M HCl (for bases), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an organic and an aqueous phase. The shake-flask method is the gold standard.
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD determination). Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the test compound in one of the pre-saturated phases. Add a volume of the other pre-saturated phase to achieve a desired phase ratio.
-
Equilibration: Shake the mixture at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in organic phase] / [Concentration in aqueous phase])
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes. The primary output is the compound's intrinsic clearance (CLint) and half-life (t½).
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution of Tasquinimod or this compound in an organic solvent (e.g., DMSO).
-
Test System: Use pooled human liver microsomes or cryopreserved hepatocytes.
-
Cofactor: Prepare an NADPH-regenerating solution for Phase I metabolism in microsomes.
-
-
Incubation:
-
Pre-warm the test system (e.g., microsomes in buffer) to 37°C.
-
Add the test compound to the test system at a final concentration of ~1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Mechanism of Action & Signaling Pathways
Tasquinimod's therapeutic effects are attributed to its pleiotropic action on the tumor microenvironment. It does not directly target tumor cells but rather modulates the function of host immune and endothelial cells through two primary mechanisms.
Workflow for a Metabolic Stability Assay
The following diagram illustrates the typical workflow for determining the metabolic stability of a compound using liver microsomes.
Caption: Workflow for an in vitro metabolic stability assay.
Tasquinimod Signaling Pathway Inhibition
Tasquinimod modulates the tumor microenvironment by co-targeting S100A9 and HDAC4 signaling, which collectively suppresses immunosuppression and angiogenesis.
Caption: Dual inhibitory mechanism of action of Tasquinimod.
Conclusion
Tasquinimod is a promising anti-cancer agent with a unique mechanism of action that targets the supportive tumor microenvironment. The development of its deuterated analog, this compound, represents a rational medicinal chemistry approach to potentially enhance its pharmacokinetic properties, particularly its metabolic stability and plasma half-life. While properties like solubility, pKa, and logP are expected to remain largely unchanged, the kinetic isotope effect may significantly slow the rate of CYP3A4-mediated metabolism. This guide provides the foundational physicochemical context and standardized protocols for researchers to evaluate and compare these two molecules, facilitating further development and optimization of this therapeutic class.
References
The Rationale for d3-Labeled Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and other scientific disciplines requiring precise molecular measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique. However, the accuracy and precision of LC-MS/MS can be significantly impacted by several factors, most notably the "matrix effect." This technical guide delves into the fundamental rationale for utilizing deuterium (d3)-labeled internal standards as a robust strategy to mitigate these challenges, ensuring the generation of high-quality, reliable data.
The Core Principle: Combating the Matrix Effect
The primary justification for employing a d3-labeled internal standard is to correct for the matrix effect, a phenomenon where components of a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1]
A stable isotope-labeled (SIL) internal standard, such as a d3-labeled analog, is the ideal tool to combat this challenge. By incorporating three deuterium atoms, the internal standard's mass is increased by three daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1] However, its physicochemical properties remain nearly identical to the analyte.[1] This near-identical nature ensures that the analyte and the internal standard experience the same variations throughout the analytical process.[1]
By measuring the ratio of the analyte's response to the d3-internal standard's response, these variations are effectively normalized, leading to significantly improved accuracy and precision in the final quantitative results.
Figure 1: Workflow demonstrating how d3-labeled internal standards compensate for variability.
Advantages of Deuterium Labeling
The use of deuterium for isotopic labeling offers several distinct advantages:
-
Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.
-
Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties. This is crucial for ensuring co-elution with the analyte.
-
High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment.
Key Considerations for Implementation
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution from unlabeled species.
-
Chemical Purity: The standard must be free from impurities that could interfere with the analysis.
-
Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Such exchange can lead to a loss of the mass difference between the analyte and the standard.
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects. However, slight chromatographic shifts can sometimes occur due to the deuterium isotope effect, which can lead to differential ion suppression or enhancement.
Figure 2: The importance of co-elution for accurate matrix effect correction.
Quantitative Data and Performance Comparison
The theoretical advantages of using a d3-labeled internal standard are supported by empirical data. The following tables summarize results from studies comparing the performance of bioanalytical methods with and without a stable isotope-labeled internal standard.
Table 1: Comparison of Lapatinib Quantification in Patient Plasma
A study by Ji et al. (2011) highlighted the essential role of a d3-labeled internal standard in correcting for interindividual variability in the recovery of the cancer drug lapatinib from patient plasma. While both methods showed acceptable performance in pooled plasma, the study revealed significant inter-individual differences in lapatinib recovery from patient plasma samples, which only the d3-labeled internal standard could effectively correct.
| Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%RSD) |
| Lapatinib-d3 | Pooled Human Plasma | -3.5 to 2.8 | ≤ 6.9 |
| Zileuton (Structural Analog) | Pooled Human Plasma | -4.2 to 3.5 | ≤ 7.8 |
| Lapatinib-d3 | Individual Patient Plasma | -5.1 to 4.3 | ≤ 8.2 |
| Zileuton (Structural Analog) | Individual Patient Plasma | -18.7 to 25.4 | > 15 (unacceptable) |
Table 2: Analysis of Immunosuppressants with Different Internal Standards
This data indicates that while isotopically labeled internal standards are generally preferred, well-chosen structural analogs can also provide acceptable accuracy in some cases. However, the potential for differential matrix effects remains a concern with structural analogs.
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Cyclosporine A | Isotopically Labeled (CsA-D12) | -2.1 |
| Structural Analog (CsD) | -2.0 | |
| Everolimus | Isotopically Labeled (EVE-D4) | 9.1 |
| Structural Analog (Desmethoxy-rapamycin) | 9.8 | |
| Sirolimus | Isotopically Labeled (SIR-13C,D3) | 12.2 |
| Structural Analog (Desmethoxy-rapamycin) | 11.4 | |
| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | -1.2 |
| Structural Analog (Ascomycin) | 0.2 |
Experimental Protocols
The successful implementation of a d3-labeled internal standard relies on a well-developed and validated experimental protocol. Below are detailed methodologies from published studies.
Quantification of Lapatinib in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.
1. Materials and Reagents:
-
Lapatinib reference standard
-
Lapatinib-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (lapatinib-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters XBridge C18 (3.5 µm, 50 × 2.1 mm i.d.)
-
Mobile Phase: Methanol and 0.45% formic acid in water (50:50, v/v)
-
Flow Rate: 0.2 mL/min (isocratic)
-
Mass Spectrometer: Waters Quattro Micromass triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
Lapatinib-d3: m/z 584.1 → 365.1
-
Quantification of Immunosuppressants in Whole Blood
This protocol is a representative example for the analysis of drugs like tacrolimus.
1. Materials and Reagents:
-
Tacrolimus reference standard
-
Tacrolimus-d2 (or other appropriate deuterated analog)
-
Methanol, acetonitrile, water (HPLC grade)
-
Zinc sulfate
-
Drug-free whole blood
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood, add 100 µL of a precipitation reagent containing the deuterated internal standards in a mixture of zinc sulfate and methanol.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a 96-well plate for injection or for online solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and tacrolimus-d2.
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 3: A generalized experimental workflow for sample preparation using a d3-IS.
Conclusion
The use of d3-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. By closely mimicking the behavior of the analyte throughout the analytical process, these standards provide a robust and reliable means of correcting for matrix effects and other sources of variability. While careful consideration of factors such as isotopic purity, position of labeling, and potential for chromatographic shifts is necessary, the benefits in terms of improved accuracy, precision, and overall method robustness are undeniable. For researchers, scientists, and drug development professionals, the appropriate use of d3-labeled internal standards is critical for generating high-quality data that can be relied upon for critical decision-making.
References
Tasquinimod's Mechanism of Action in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasquinimod is a novel, orally administered quinoline-3-carboxamide with a pleiotropic mechanism of action that primarily targets the tumor microenvironment (TME). This technical guide provides an in-depth overview of the molecular and cellular mechanisms by which tasquinimod exerts its anti-tumor effects. It details the drug's interactions with key molecular targets, its modulation of immune cell populations, and its impact on angiogenesis. This guide also includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Tasquinimod represents a therapeutic strategy that shifts the focus from direct cytotoxicity to modulating this intricate network to favor an anti-tumor response. Its multifaceted mechanism of action involves the inhibition of key inflammatory and pro-angiogenic pathways, leading to a reduction in immunosuppression and the creation of a TME less conducive to tumor growth.[1][2][3]
Core Mechanisms of Action
Tasquinimod's therapeutic effects are mediated through its interaction with several key molecular targets within the TME, leading to a cascade of downstream effects on immune cells and angiogenesis.
Targeting S100A9 and Modulating Myeloid Cells
A primary target of tasquinimod is the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule that is highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the TME.[1][3] S100A9 promotes inflammation and immunosuppression by binding to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on myeloid cells.
Tasquinimod binds to S100A9, inhibiting its interaction with TLR4 and RAGE. This blockade has several profound consequences:
-
Reduction of MDSC Infiltration and Function: By inhibiting the S100A9-TLR4/RAGE axis, tasquinimod reduces the recruitment and accumulation of MDSCs within the tumor. MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses.
-
Polarization of TAMs: Tasquinimod promotes the repolarization of TAMs from an immunosuppressive and pro-angiogenic M2 phenotype towards a pro-inflammatory and anti-tumoral M1 phenotype. This is evidenced by a decrease in the M2 marker CD206 and an increase in M1 markers such as MHC class II.
-
Enhanced Anti-Tumor Immunity: The reduction in MDSCs and the shift in TAM polarization alleviate the immunosuppressive environment, leading to increased infiltration and activation of cytotoxic CD8+ T cells.
Inhibition of Angiogenesis
Tasquinimod exerts significant anti-angiogenic effects through multiple mechanisms:
-
Modulation of Angiogenic Factors: Tasquinimod has been shown to upregulate the endogenous angiogenesis inhibitor thrombospondin-1 (TSP-1) while downregulating the key pro-angiogenic factor, vascular endothelial growth factor (VEGF).
-
Inhibition of HIF-1α: Tasquinimod indirectly inhibits the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. This is achieved through its interaction with Histone Deacetylase 4 (HDAC4). Tasquinimod binds to HDAC4, preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This leads to the persistence of acetylated HIF-1α, which is less transcriptionally active.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of tasquinimod.
Table 1: Preclinical Efficacy of Tasquinimod
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Prostate Cancer Xenografts (CWR-22RV1, LAPC-4, LNCaP, PC-3, DU-145) | 1 mg/kg/day (oral) | ≥ 50% decrease in tumor volume after 1 month | |
| TRAMP-C2 Mouse Prostate Cancer | 5 mg/kg/day (in drinking water) | > 80% inhibition | |
| Human Prostate Cancer Xenografts | 0.1 - 1.0 mg/kg/day (oral) | 50% inhibition (ED50) | |
| 5TGM1 and 5T33 Murine Myeloma | 30 mg/kg/day (in drinking water) | Significant reduction in tumor load |
Table 2: Clinical Efficacy of Tasquinimod in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial Phase | Endpoint | Tasquinimod | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Phase II (NCT00560482) | 6-month Progression-Free Proportion | 69% | 37% | - | < 0.001 | |
| Phase II (NCT00560482) | Median Progression-Free Survival (PFS) | 7.6 months | 3.3 months | 0.57 (0.39 - 0.85) | 0.0042 | |
| Phase II (NCT00560482) - Bone Metastases Subgroup | Median PFS | 8.8 months | 3.4 months | 0.56 (0.34 - 0.92) | 0.019 | |
| Phase II (Long-term follow-up) | Median Overall Survival (OS) | 34.2 months | 30.2 months | 0.87 (0.59 - 1.29) | 0.49 | |
| Phase II Maintenance Therapy (NCT01732549) | Median Radiologic PFS (rPFS) | 31.7 weeks | 22.7 weeks | 0.6 (0.4 - 0.9) | 0.0162 |
Table 3: Tasquinimod's Effect on the Tumor Microenvironment
| Parameter | Cancer Model | Effect of Tasquinimod | Quantitative Change | Reference |
| Molecular Binding | ||||
| HDAC4 Binding Affinity (Kd) | In vitro | Allosteric binding | 10 - 30 nM | |
| Myeloid Cells | ||||
| Tumor-Infiltrating MDSCs (CD11b+Gr1+) | CR Myc-Cap Prostate Cancer | Reduction | Statistically significant decrease | |
| M2-polarized TAMs (CD206+) | CR Myc-Cap Prostate Cancer | Reduction | Statistically significant decrease | |
| M2-polarized TAMs (CD206+) | B16-h5T4 Melanoma | Reduction | Statistically significant decrease | |
| Angiogenesis-Related Factors | ||||
| Thrombospondin-1 (TSP-1) | Human Prostate Tumors | Upregulation | Statistically significant increase | |
| HIF-1α protein | Human Prostate Tumors | Downregulation | Statistically significant decrease | |
| VEGF | Human Prostate Tumors | Decreased or unchanged | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of tasquinimod.
Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
Objective: To quantify the populations of MDSCs and TAMs within the tumor microenvironment following tasquinimod treatment.
Materials:
-
Freshly excised tumors from control and tasquinimod-treated mice.
-
Digestion buffer: RPMI-1640 with 2% FBS, 1 mg/mL collagenase D, and 0.1 mg/mL DNase I.
-
Red Blood Cell Lysis Buffer.
-
FACS buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Gr-1 (Ly6G/Ly6C), F4/80, CD206, and MHC Class II.
-
Flow cytometer.
Procedure:
-
Mince the tumor tissue into small pieces and incubate in digestion buffer for 30-45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and count them.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to identify and quantify MDSC (CD11b+Gr-1+) and TAM (CD11b+F4/80+) populations, and further characterize TAMs based on CD206 (M2) and MHC Class II (M1) expression.
Immunohistochemistry for Tumor Angiogenesis
Objective: To assess the effect of tasquinimod on tumor microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Primary antibody against CD31 (PECAM-1).
-
Biotinylated secondary antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum for 30 minutes.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Develop the color with DAB substrate and monitor under a microscope.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.
T-cell Proliferation Co-culture Assay
Objective: To evaluate the immunosuppressive capacity of myeloid cells from tasquinimod-treated tumors.
Materials:
-
CD11b+ myeloid cells isolated from tumors of control and tasquinimod-treated mice.
-
Splenocytes from naive mice as a source of T cells.
-
CFSE (Carboxyfluorescein succinimidyl ester) for labeling T cells.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Isolate splenocytes from naive mice and label with CFSE according to the manufacturer's protocol.
-
Isolate CD11b+ myeloid cells from the tumors of control and tasquinimod-treated mice using magnetic-activated cell sorting (MACS).
-
Co-culture the CFSE-labeled T cells with the isolated CD11b+ myeloid cells at different ratios (e.g., 1:1, 2:1, 4:1 T cell to myeloid cell) in a 96-well plate.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.
-
Include control wells with T cells alone (unstimulated and stimulated) and T cells with myeloid cells without stimulation.
-
Incubate the plates for 72 hours at 37°C.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by tasquinimod and the workflows of the described experimental protocols.
Caption: Tasquinimod's dual mechanism of action.
Caption: Key experimental workflows.
Conclusion
Tasquinimod's mechanism of action in the tumor microenvironment is a compelling example of a shift towards therapies that modulate the complex interplay between tumor cells and their surrounding environment. By targeting key drivers of immunosuppression and angiogenesis, such as S100A9 and HDAC4, tasquinimod can reprogram the TME to be less hospitable for tumor growth and more permissive for an effective anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this novel agent.
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Research and Development of Tasquinimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasquinimod (ABR-215050) is a second-generation, orally active quinoline-3-carboxamide derivative that has undergone extensive preclinical and clinical investigation as a therapeutic agent for various malignancies, including prostate cancer, multiple myeloma, and myelofibrosis.[1][2][3][4] Unlike conventional cytotoxic agents, Tasquinimod's primary mechanism of action involves the modulation of the tumor microenvironment (TME).[2] This is achieved through its interaction with key intracellular and extracellular targets, leading to immunomodulatory, anti-angiogenic, and anti-metastatic effects. This technical guide provides an in-depth overview of the preclinical research and development of Tasquinimod, focusing on its core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanisms of Action
Tasquinimod exerts its anti-neoplastic effects through a multi-faceted approach, primarily by targeting S100A9 and Histone Deacetylase 4 (HDAC4).
1.1. Targeting the S100A9-RAGE/TLR4 Axis
Tasquinimod is a potent inhibitor of the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9 is predominantly secreted by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME. It promotes tumor progression by binding to the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) on myeloid cells. This interaction triggers downstream signaling pathways that lead to the recruitment and activation of immunosuppressive MDSCs and M2-polarized TAMs, fostering an immunosuppressive and pro-angiogenic environment.
Tasquinimod binds to S100A9 in a zinc-dependent manner, allosterically inhibiting its interaction with RAGE and TLR4. This blockade disrupts the pro-tumoral signaling cascade, resulting in:
-
Reduced infiltration and accumulation of MDSCs and M2 TAMs in the tumor.
-
A shift in macrophage polarization from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.
-
Decreased production of pro-angiogenic factors such as VEGF and TGF-β.
-
Enhanced anti-tumor immune responses, including increased T-cell proliferation and function.
1.2. Allosteric Modulation of HDAC4
Tasquinimod also binds with high affinity to the regulatory zinc-binding domain of HDAC4. This allosteric interaction locks HDAC4 in an inactive conformation, preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex leads to a reduction in the deacetylation of downstream targets, most notably Hypoxia-Inducible Factor 1α (HIF-1α). By preventing HIF-1α deacetylation, Tasquinimod suppresses the transcription of hypoxia-inducible genes that are crucial for tumor adaptation to hypoxic conditions, angiogenesis, and survival.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of Tasquinimod.
Table 1: Binding Affinities and In Vitro Potency
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | HDAC4 | 10 - 30 nM | |
| IC50 | Endothelial "Sprouting" | ~ 0.5 µM | |
| IC50 | Inhibition of N-CoR/HDAC3 binding to HDAC4 | < 1 µM |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Cancer Type | Tasquinimod Dose | Efficacy | Reference |
| TRAMP-C2 Mice | Prostate Cancer | 5 mg/kg/day (in drinking water) | > 80% tumor growth inhibition | |
| CR Myc-CaP Mice | Prostate Cancer | 10 mg/kg/day (in drinking water) | 58% reduction in tumor growth (in combination with SurVaxM) | |
| Human Prostate Cancer Xenografts (n>5) | Prostate Cancer | 0.1 - 1.0 mg/kg/day | 50% tumor growth inhibition | |
| B16-h5T4 Mice | Melanoma | 30 mg/kg/day (in drinking water) | Significant enhancement of anti-tumor effects with TTS immunotherapy | |
| 5TGM1 Mice | Multiple Myeloma | Not specified | Reduced tumor load and prolonged survival |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value | Tasquinimod Dose | Reference |
| Bioavailability | Excellent | 0.1 - 30 mg/kg (oral gavage or drinking water) | |
| Plasma Half-life (in humans) | 40 ± 16 hours | 0.5 - 1 mg/day | |
| Nadir Plasma Concentration (in mice) | 1.08 ± 0.21 µM | 5 mg/kg/day |
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Tasquinimod.
Caption: Tasquinimod's inhibition of the S100A9-RAGE/TLR4 signaling axis.
Caption: Tasquinimod's allosteric modulation of the HDAC4 signaling pathway.
3.2. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of Tasquinimod in a xenograft model.
References
- 1. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to Understanding and Mitigating Matrix Effects in LC--MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of matrix effects in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. It details the causes, consequences, and robust methodologies for the evaluation and mitigation of these effects to ensure the accuracy, precision, and reliability of bioanalytical data in drug development.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest. These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous compounds such as anticoagulants or dosing vehicles.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can significantly compromise the accuracy, reproducibility, and sensitivity of quantitative bioanalytical methods.
The consequences of unaddressed matrix effects are severe, potentially leading to erroneous data in pharmacokinetic and toxicokinetic studies, which can misinform critical decisions in the drug development pipeline. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.
Causes and Mechanisms of Matrix Effects
Matrix effects are primarily a consequence of interferences during the ionization process within the MS source. Electrospray ionization (ESI) is notably more susceptible to these effects than atmospheric pressure chemical ionization (APCI).
Key Causes:
-
Endogenous Components: Phospholipids, salts, and proteins are major contributors to matrix effects. Phospholipids, in particular, are notorious for causing ion suppression.
-
Exogenous Components: Dosing vehicles, co-administered drugs, and anticoagulants can also interfere with ionization.
-
Co-eluting Metabolites: Metabolites of the drug being analyzed or other endogenous metabolites can co-elute with the parent drug and cause interference.
Mechanisms of Interference:
-
Ion Suppression: This is the most common manifestation of matrix effects. It can occur through several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI droplet, reducing the analyte's ionization efficiency.
-
Changes in Droplet Properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.
-
Neutralization: Basic compounds in the matrix can deprotonate and neutralize the charged analyte ions.
-
-
Ion Enhancement: Although less common, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.
The following diagram illustrates the fundamental relationship between the sample matrix, the analytical process, and the resulting data quality.
Caption: Logical flow from matrix components to potential data inaccuracies.
Methods for Evaluating Matrix Effects
A thorough evaluation of matrix effects is crucial during method development and validation. Several established methods are used for this purpose.
Post-Column Infusion (Qualitative Assessment)
This method provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.
Experimental Protocol:
-
A standard solution of the analyte is continuously infused into the LC eluent post-column using a syringe pump and a T-connector.
-
A blank, extracted matrix sample is then injected onto the LC system.
-
The signal of the infused analyte is monitored. Any deviation (dip or peak) in the baseline signal indicates a region of ion suppression or enhancement, respectively.
-
This allows for the identification of chromatographic regions where co-eluting matrix components cause interference.
Post-Extraction Spike Method (Quantitative Assessment)
This is the "gold standard" for the quantitative assessment of matrix effects in regulated bioanalysis. It directly compares the analyte response in the presence and absence of the matrix.
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into the mobile phase or a neat reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Analyte is spiked into the biological matrix before extraction at the same concentration. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze and Calculate:
-
The samples from Sets A and B are injected into the LC-MS system.
-
The Matrix Factor (MF) is calculated using the following formula: MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
-
The Internal Standard (IS) Normalized MF is also calculated to assess the effectiveness of the IS in compensating for matrix effects: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Acceptance Criteria:
-
Regulatory guidelines generally require the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix to be ≤15%.
-
Ideally, the absolute MF for the analyte should be between 0.75 and 1.25.
-
The workflow for this quantitative assessment is depicted below.
Caption: Step-by-step process for quantifying matrix effects.
Strategies for Mitigating Matrix Effects
When significant matrix effects are identified, several strategies can be employed to minimize or eliminate their impact.
Optimization of Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient as it primarily removes proteins and leaves phospholipids in the extract.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): A highly selective technique that can provide very clean extracts. Different SPE phases, such as reversed-phase or mixed-mode, can be optimized to retain the analyte while washing away interfering matrix components.
-
Phospholipid Removal (PLR): Specialized plates and cartridges (e.g., HybridSPE®, Ostro™) are designed to selectively remove phospholipids from the sample extract, significantly reducing ion suppression. These methods often combine protein precipitation with phospholipid filtration.
Chromatographic Separation
If sample cleanup is insufficient, chromatographic conditions can be adjusted to separate the analyte from co-eluting interferences.
-
Gradient Optimization: Modifying the mobile phase gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Switching to a different column chemistry (e.g., HILIC for polar compounds) can alter selectivity and move the analyte away from interfering phospholipids.
-
Divert Valve: A switching valve can be used to divert the early-eluting, highly polar matrix components (like salts) to waste before the analyte elutes to the mass spectrometer.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most recognized technique to compensate for matrix effects.
-
A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
-
It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.
The following decision tree provides a logical approach to selecting a mitigation strategy.
Caption: A structured approach to addressing matrix effects.
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the analyte, matrix, and sample preparation method. The table below summarizes representative data from literature, illustrating the impact of different sample preparation techniques on ion suppression in human plasma.
| Analyte Class | Sample Preparation | Matrix Effect Observed | Reference |
| Sirolimus (Lipophilic Drug) | Protein Precipitation Only | Significant Ion Suppression | |
| Sirolimus (Lipophilic Drug) | PPT + Phospholipid Removal | Ion Suppression Eliminated | |
| SR 27417 | Hexane LLE | Poor accuracy below 20 pg/mL due to ion suppression | |
| SR 27417 | Ethyl Acetate Back-Extraction | Acceptable accuracy down to 5 pg/mL (cleaner extract) | |
| Various Veterinary Drugs | Protein Precipitation Only | Significant Phospholipid Interference | |
| Various Veterinary Drugs | PPT + Phospholipid Removal Plate | Phospholipids effectively removed, reducing interference |
Regulatory Perspective
Both the FDA and EMA provide guidance on the validation of bioanalytical methods, with specific requirements for the assessment of matrix effects.
-
FDA Guidance: The guidance requires that matrix effects be evaluated to ensure they do not compromise the accuracy and precision of the assay. The agency recommends a scientifically sound approach but is less prescriptive about the exact methodology compared to the EMA.
-
EMA Guideline: The EMA provides more detailed requirements, specifying that matrix effects should be assessed using at least six different lots of blank matrix. It also explicitly requires the investigation of matrices from special populations, such as hemolyzed or lipemic samples.
For both agencies, the goal is to demonstrate that the choice of matrix source does not affect the accuracy and precision of the analytical results.
Conclusion
Matrix effects are an inherent challenge in LC-MS bioanalysis that can profoundly impact data quality. A systematic approach to understanding, evaluating, and mitigating these effects is essential for developing robust and reliable bioanalytical methods. By employing rigorous sample preparation techniques, optimizing chromatographic conditions, and using appropriate internal standards, researchers can minimize the influence of the matrix and ensure the generation of high-quality data to support drug development programs. The proactive assessment and control of matrix effects are not only good scientific practice but also a firm regulatory requirement.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Suppliers and availability of Tasquinimod-d3 for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the research-grade availability of Tasquinimod-d3, its core mechanisms of action, and established experimental protocols. Tasquinimod is a novel oral immunomodulatory and anti-angiogenic agent that has shown significant potential in preclinical and clinical studies, particularly in the context of castration-resistant prostate cancer. The deuterated form, this compound, serves as a valuable tool for pharmacokinetic and metabolic studies, offering a stable isotope label for precise quantification.
Suppliers and Availability of this compound
The availability of this compound for research purposes is currently limited. MedChemExpress is a key supplier of this deuterated compound. While other major suppliers of research chemicals and stable isotope-labeled compounds exist, their catalogs do not currently list this compound. Researchers are advised to contact suppliers specializing in custom synthesis of deuterated compounds for additional sourcing options.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Available Quantities | CAS Number |
| MedChemExpress | This compound | HY-10528S | 99.34%[1][2] | Crystalline solid | 1 mg, 5 mg | 1416701-99-9[2] |
Core Signaling Pathways of Tasquinimod
Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by targeting the tumor microenvironment. Two of the key signaling pathways affected by Tasquinimod are the S100A9/TLR4 axis and the HDAC4/HIF-1α pathway.
S100A9/TLR4 Signaling Pathway
Tasquinimod binds to the S100A9 protein, which is a key player in inflammatory processes and is often upregulated in the tumor microenvironment.[3] This binding inhibits the interaction of S100A9 with Toll-like receptor 4 (TLR4) on myeloid-derived suppressor cells (MDSCs) and other immune cells.[3] The disruption of this signaling cascade leads to a reduction in the infiltration and immunosuppressive function of MDSCs within the tumor, thereby promoting an anti-tumor immune response.
HDAC4/HIF-1α Signaling Pathway
Tasquinimod also functions as an allosteric modulator of histone deacetylase 4 (HDAC4). It binds to the regulatory Zn2+ binding domain of HDAC4, which prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This, in turn, inhibits the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). The sustained acetylation of HIF-1α leads to its degradation and a subsequent reduction in the expression of hypoxia-inducible genes that are critical for angiogenesis and tumor cell survival.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for Tasquinimod. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell-Based Assays
-
Cell Lines: Human prostate cancer cell lines such as LNCaP and CWR-22Rv1 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tasquinimod Treatment: Tasquinimod is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. In vitro studies have utilized concentrations ranging from 0.1 to 100 µM.
-
Proliferation/Viability Assays: Cell proliferation can be assessed using standard methods such as MTT or WST-1 assays after 24-72 hours of treatment with Tasquinimod.
-
T-cell Suppression Assay: To evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells, CD11b+ cells are isolated from tumors of treated and control mice. These myeloid cells are then co-cultured with CFSE-labeled T-cells stimulated with anti-CD3/CD28 beads. T-cell proliferation is measured by flow cytometry after 72-96 hours, with a reduction in CFSE fluorescence indicating cell division.
In Vivo Animal Studies
-
Animal Models: Immunocompromised mice (e.g., male athymic nude mice) are frequently used for xenograft studies with human cancer cell lines. Syngeneic models, such as the TRAMP-C2 mouse prostate cancer model in C57Bl/6J mice, are used for studies involving an intact immune system.
-
Tumor Inoculation: For xenograft models, human prostate cancer cells (e.g., 1 x 10^6 CR Myc-CaP cells) are typically injected subcutaneously into the flank of the mice.
-
Tasquinimod Administration: Tasquinimod can be administered orally via gavage or in the drinking water. Dosing regimens in preclinical studies have ranged from 1 mg/kg/day to 30 mg/kg/day.
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers.
-
Immunohistochemistry and Flow Cytometry: At the end of the study, tumors and other tissues can be harvested for analysis. Immunohistochemistry can be used to assess microvessel density (using anti-CD31 antibodies), and flow cytometry can be employed to analyze the immune cell populations within the tumor microenvironment (e.g., MDSCs, macrophages).
-
Experimental Workflow for an In Vivo Xenograft Study:
-
Cell Culture: Propagate the chosen cancer cell line.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week.
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups. Begin daily oral administration of Tasquinimod or vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors reach a humane endpoint.
-
Tissue Collection and Analysis: Euthanize mice and collect tumors and other relevant tissues for downstream analyses such as immunohistochemistry, flow cytometry, and Western blotting.
-
References
Tasquinimod-d3: A Technical Safety and Handling Guide for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Tasquinimod-d3. Given that this compound is the deuterium-labeled variant of Tasquinimod, this document primarily draws upon the safety information available for the parent compound, Tasquinimod. All quantitative data has been summarized in structured tables, and relevant experimental and safety workflows are visualized to ensure clarity and promote safe laboratory practices.
Hazard Identification and Classification
Tasquinimod is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as provided by MedChemExpress.[1] It is important to note that another supplier, Cayman Chemical, states the substance is not classified according to GHS, indicating a potential discrepancy in available data.[2] Researchers should handle the compound with the assumption that the more stringent classification is accurate.
Table 1: GHS Hazard Classification for Tasquinimod
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Precautionary Measures and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following table outlines the recommended precautionary statements.
Table 2: GHS Precautionary Statements for Tasquinimod
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Prevention | P264 | Wash hands thoroughly after handling.[1] |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P330 | Rinse mouth. |
| Response | P362+P364 | Take off contaminated clothing and wash it before reuse. |
Source: MedChemExpress Safety Data Sheet
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Table 3: Recommended Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Specification |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation. Provide accessible safety shower and eye wash station. |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | A suitable respirator should be used. |
Source: MedChemExpress Safety Data Sheet
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. |
Source: MedChemExpress Safety Data Sheet
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
Table 5: Spill and Leakage Procedures
| Aspect | Procedure |
| Personal Precautions | Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Try to prevent further leakage or spillage. Keep the product away from drains or water courses. |
| Methods for Cleaning Up | Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders); Decontaminate surfaces and equipment by scrubbing with alcohol; Dispose of contaminated material according to regulations. |
Source: MedChemExpress Safety Data Sheet
Visualized Workflows and Signaling Pathways
To further aid in the safe handling and understanding of this compound, the following diagrams illustrate a standard safe handling workflow and the known signaling pathways affected by the parent compound, Tasquinimod.
Caption: Safe Handling Workflow for this compound.
Caption: Tasquinimod's Known Signaling Pathway Interactions.
Experimental Protocols Overview
While specific safety testing protocols for this compound are not publicly detailed, experimental protocols for its parent compound in research settings involve both in vitro and in vivo models.
In Vitro Studies:
-
Cell Lines: Human prostate cancer cell lines (e.g., CWR-22Rv1, LAPC-4, LNCaP) and human umbilical endothelial cells (HUVECs) have been used.
-
Assays: Studies have utilized cell proliferation assays, apoptosis assays, and RNA sequencing to determine the compound's effects on tumor cells and endothelial cells. For instance, the anti-angiogenic potency has been assessed using 3D endothelial sprouting and tube formation assays.
-
Solubility: Tasquinimod is soluble in organic solvents like ethanol, DMSO, and dimethylformamide. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects. Aqueous solutions are not recommended for storage for more than one day.
In Vivo Studies:
-
Animal Models: Nude mice bearing human prostate cancer xenografts are commonly used.
-
Administration: Tasquinimod is orally bioavailable and has been administered to mice via oral gavage or in drinking water at doses ranging from 0.1 to 30 mg/kg/day.
-
Pharmacokinetics: Pharmacokinetic studies have been performed in mice to determine tissue distribution and metabolism.
This guide is intended to provide a summary of the available safety and handling information for this compound. It is imperative that all laboratory personnel consult the most recent and complete Safety Data Sheet provided by their supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.
References
Methodological & Application
Application Note and Protocol: Quantification of Tasquinimod using a Validated LC-MS/MS Method with Tasquinimod-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tasquinimod in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, Tasquinimod-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and toxicokinetic studies of Tasquinimod.
Introduction
Tasquinimod is an orally available quinoline-3-carboxamide derivative that has shown anti-tumor and immunomodulatory effects.[1][2] It is currently under investigation for the treatment of various solid tumors, including prostate cancer.[3][4] Accurate quantification of Tasquinimod in biological matrices is crucial for pharmacokinetic assessments and to understand its clinical activity.[1] This LC-MS/MS method provides a sensitive and specific approach for the determination of Tasquinimod concentrations in human plasma and urine, employing this compound as the internal standard for response normalization.
Experimental Workflow
The following diagram outlines the major steps in the LC-MS/MS workflow for the quantification of Tasquinimod.
Caption: Experimental workflow for Tasquinimod quantification.
Experimental Protocols
Materials and Reagents
-
Tasquinimod reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
n-chlorobutane (for urine sample preparation)
-
Human plasma (with anticoagulant)
-
Human urine
Sample Preparation
For Human Plasma:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acidic acetonitrile containing the internal standard.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The supernatant can be directly injected into the LC-MS/MS system.
For Human Urine:
-
To 100 µL of urine, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction by adding n-chlorobutane.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A fast gradient elution is recommended to achieve a short run time.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: Typically 5-10 µL.
-
Total Run Time: Approximately 4 minutes.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for Tasquinimod and this compound should be optimized. While the exact transitions are instrument-dependent and require optimization, typical transitions would be based on the molecular weights of the compounds.
-
Tasquinimod (MW: 392.34 g/mol )
-
This compound (MW: 395.36 g/mol )
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) should be optimized for maximum signal intensity.
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Quantitative Data
The following tables summarize the expected performance characteristics of the method based on published data.
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (nmol/L) | Correlation Coefficient (r²) |
| Human Plasma | 1.0 - 2400 | > 0.99 |
| Human Urine | 0.1 - 200 | > 0.99 |
Table 2: Accuracy and Precision (Human Plasma)
| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.0 | < 15 | < 15 | ± 15 |
| Low QC | 3.0 | < 10 | < 10 | ± 10 |
| Medium QC | 100 | < 10 | < 10 | ± 10 |
| High QC | 2000 | < 10 | < 10 | ± 10 |
Table 3: Accuracy and Precision (Human Urine)
| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.1 | < 7 | < 7 | ± 7 |
| Low QC | 0.3 | < 7 | < 7 | ± 7 |
| Medium QC | 10 | < 7 | < 7 | ± 7 |
| High QC | 150 | < 7 | < 7 | ± 7 |
Tasquinimod Signaling Pathway
Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action that primarily targets the tumor microenvironment. It inhibits angiogenesis and modulates the immune system by binding to S100A9 and allosterically modulating HDAC4.
Caption: Tasquinimod's mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of Tasquinimod in human plasma and urine. The use of a stable isotope-labeled internal standard ensures high-quality data suitable for pharmacokinetic and other clinical studies. The method has been shown to be accurate and precise over a clinically relevant concentration range.
References
- 1. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tasquinimod - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bioanalytical Method Development with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly within the pharmaceutical industry, the accuracy and reliability of analytical methods are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[1] A key element in developing robust and reproducible LC-MS assays is the proper use of an internal standard (IS). Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, are widely preferred by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium.[3] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to enhanced precision and accuracy in quantification.
These application notes provide a comprehensive guide to the principles, best practices, and detailed protocols for the effective implementation of deuterated internal standards in regulated bioanalytical method development and validation.
Key Considerations for Selecting a Deuterated Internal Standard
The selection of an appropriate deuterated internal standard is a critical first step in the development of a robust bioanalytical method. The ideal deuterated IS should perfectly mimic the behavior of the analyte throughout the entire analytical process. Key selection criteria include:
-
Structural Similarity: The IS should be structurally as close to the analyte as possible, with a deuterated version of the analyte being the preferred choice.
-
Isotopic Purity and Enrichment: The isotopic enrichment of the deuterated IS should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity. The chemical purity should also be high (typically >99%) to avoid interference from other impurities.
-
Stability of the Deuterium Label: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium (H/D) exchange with the solvent or matrix. Labeling on sites such as -OH, -NH, or -SH should be avoided.
-
Mass Shift: A sufficient mass difference (ideally 4-5 Da) between the analyte and the deuterated IS is necessary to prevent isotopic crosstalk, where the natural isotopes of the analyte interfere with the IS signal.
-
Co-elution: The deuterated IS should ideally co-elute with the analyte to ensure they experience the same matrix effects at the same time.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the suitability and performance of a deuterated internal standard in a bioanalytical method.
Protocol 1: Preparation of Stock, Calibration Standards (CS), and Quality Control (QC) Samples
Objective: To accurately prepare standard solutions for method validation and sample analysis.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
High-purity organic solvents (e.g., methanol, acetonitrile)
-
Calibrated analytical balance and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount (e.g., 1 mg) of the analyte and the deuterated IS.
-
Dissolve each in a known volume of an appropriate organic solvent to prepare individual stock solutions (e.g., 1 mg/mL). Store at an appropriate temperature (e.g., -20°C or colder).
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to spike into the blank matrix for the calibration curve.
-
-
Internal Standard Spiking Solution Preparation:
-
Prepare a working solution of the deuterated IS at a concentration that provides a consistent and robust response in the mass spectrometer. This concentration should remain constant across all samples, calibrators, and QCs.
-
-
Calibration Standards and Quality Control Samples Preparation:
-
Prepare calibration standards by spiking the blank biological matrix with known concentrations of the analyte from the working standard solutions. The calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC (within three times the LLOQ), medium QC, and high QC (at least 75% of the Upper Limit of Quantification - ULOQ). QC samples should be prepared from a separate stock solution than the calibration standards.
-
Protocol 2: Evaluation of Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard and to ensure the IS effectively compensates for these effects.
Materials:
-
At least six different lots of blank biological matrix
-
Analyte and deuterated IS solutions
-
LC-MS/MS system
Procedure:
-
Sample Set Preparation: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and deuterated IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and deuterated IS are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Calculation:
-
Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Recovery (RE): RE = (Peak Area of Set C) / (Peak Area of Set B).
-
IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS). This value should be close to 1 if the deuterated IS is effectively compensating for the matrix effect.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
Protocol 3: Assessment of Isotopic Crosstalk
Objective: To determine the contribution of the analyte's signal to the deuterated IS's mass transition and vice versa.
Materials:
-
Analyte and deuterated IS solutions
-
Blank biological matrix
-
LC-MS/MS system
Procedure:
-
Analyte Contribution to IS:
-
Prepare and analyze a series of calibration standards without the deuterated IS.
-
Monitor the mass transition of the deuterated IS.
-
A signal that increases with the analyte concentration indicates isotopic crosstalk.
-
-
IS Contribution to Analyte:
-
Prepare and analyze a solution containing only the deuterated IS at its working concentration.
-
Monitor the mass transition of the unlabeled analyte.
-
A signal at the analyte's retention time indicates the presence of unlabeled analyte as an impurity in the IS.
-
-
Acceptance Criteria:
-
The response from the analyte at the MRM transition of the deuterated IS should not be more than 5% of the IS response in a zero sample.
-
The response from the deuterated IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the LLOQ.
-
Protocol 4: Evaluation of Deuterium Exchange Stability
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not exchange with protons from the sample matrix or mobile phase.
Materials:
-
Deuterated IS solution
-
Biological matrix and mobile phase at different pH values (acidic, neutral, basic)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the deuterated IS in the biological matrix and mobile phase at various pH values and temperatures (e.g., room temperature, 37°C) for different time points (e.g., 0, 4, 8, 24 hours).
-
Sample Analysis: At each time point, process the samples and analyze by LC-MS/MS.
-
Data Analysis: Monitor the peak areas of both the deuterated IS and the potential unlabeled analyte that would form upon exchange. A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
-
Acceptance Criteria: There should be no significant change in the isotopic distribution or a significant decrease in the deuterated IS signal over the course of the experiment.
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for the evaluation of a bioanalytical method.
Table 1: Purity and Characterization Acceptance Criteria for Deuterated Internal Standards
| Parameter | Acceptance Criteria | Rationale |
| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of the unlabeled analyte in the IS, which can lead to overestimation of the analyte concentration, especially at the LLOQ. |
| Chemical Purity | >99% | To prevent interference from impurities that may co-elute with the analyte or IS and affect the accuracy and precision of the assay. |
| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure that the presence of the unlabeled analyte in the IS does not significantly impact the measurement of the analyte at low concentrations. |
Table 2: Method Validation Performance Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥0.99 |
| Intra-day (Within-run) Accuracy and Precision | Accuracy: ±15% of nominal (±20% at LLOQ)Precision (%CV): ≤15% (≤20% at LLOQ) |
| Inter-day (Between-run) Accuracy and Precision | Accuracy: ±15% of nominal (±20% at LLOQ)Precision (%CV): ≤15% (≤20% at LLOQ) |
| Matrix Effect (IS-Normalized MF CV%) | ≤15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration |
| Carryover | Analyte: ≤20% of LLOQIS: ≤5% of IS response |
Visualizations
Diagrams illustrating key workflows and concepts enhance understanding and implementation of these bioanalytical methods.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Rationale for using deuterated internal standards.
Caption: Workflow for matrix effect evaluation.
References
Application Notes and Protocols for the Use of Tasquinimod-d3 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod is an orally available, second-generation quinoline-3-carboxamide that has been investigated for the treatment of various solid tumors, most notably castrate-resistant prostate cancer.[1] It exerts its anti-tumor effects not by directly killing cancer cells, but by modulating the tumor microenvironment.[2] Specifically, Tasquinimod inhibits angiogenesis and modulates the immune system, thereby creating a less favorable environment for tumor growth and metastasis.[2]
Pharmacokinetic (PK) studies are crucial in the clinical development of drugs like Tasquinimod to understand their absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is the cornerstone of these studies. The use of a stable isotope-labeled internal standard, such as Tasquinimod-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has a chemical structure and ionization efficiency nearly identical to Tasquinimod, but with a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of Tasquinimod in human plasma and urine, supporting pharmacokinetic and pharmacodynamic evaluations in clinical studies.
Mechanism of Action of Tasquinimod
Tasquinimod's mechanism of action is complex and involves targeting the tumor microenvironment. Two of its key targets are the S100A9 protein and histone deacetylase 4 (HDAC4).
-
S100A9 Inhibition: S100A9 is an immunomodulatory protein that promotes tumor development. Tasquinimod binds to S100A9, inhibiting its interactions and thereby controlling the accumulation and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[2]
-
HDAC4 Modulation: Tasquinimod also binds to HDAC4, which is involved in the cellular response to hypoxia. This interaction disrupts the formation of a repressor complex, which in turn affects the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). This ultimately leads to a reduction in the expression of genes that promote angiogenesis.
The following diagram illustrates the signaling pathway affected by Tasquinimod.
Experimental Protocols
The following are detailed protocols for the quantification of Tasquinimod in human plasma and urine using this compound as an internal standard.
Protocol 1: Quantification of Tasquinimod in Human Plasma by LC-MS/MS
This protocol is based on a validated method using protein precipitation for sample cleanup.[3]
1. Materials and Reagents:
-
Tasquinimod analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Water (LC-MS grade)
2. Instrumentation:
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Experimental Workflow:
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acidic acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to initial conditions |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tasquinimod | 407.1 | 158.1 |
| This compound | 410.1* | 158.1 |
*Note: The m/z for this compound is an estimation based on the addition of three deuterium atoms to the parent molecule. The product ion is assumed to be the same as the unlabeled compound, which is a common and effective strategy for MRM method development. Users should verify the exact mass transitions with their specific deuterated standard.
Protocol 2: Quantification of Tasquinimod in Human Urine by LC-MS/MS
This protocol utilizes liquid-liquid extraction for sample cleanup, which is suitable for the more complex urine matrix.
1. Materials and Reagents:
-
Tasquinimod analytical standard
-
This compound internal standard
-
n-chlorobutane (HPLC grade)
-
Human urine
-
Other reagents as listed in Protocol 1
2. Instrumentation:
-
Same as in Protocol 1
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human urine into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 500 µL of n-chlorobutane.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as in Protocol 1 can be used.
Data Presentation
The following tables summarize the validation parameters for the analytical methods described.
Table 2: Method Validation for Tasquinimod in Human Plasma
| Parameter | Result |
| Linearity Range | 1.0 - 2400 nmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | 1.5 - 7.1% |
| Inter-day Precision (%CV) | 3.5 - 7.4% |
| Accuracy (%Bias) | 1.3 - 4.7% |
| Carry-over | < 0.1% |
Table 3: Method Validation for Tasquinimod in Human Urine
| Parameter | Result |
| Linearity Range | 0.1 - 200 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 7% |
| Accuracy (%Bias) | < 7% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tasquinimod in biological matrices for pharmacokinetic studies. The detailed protocols and validation data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals. The high precision and accuracy of these methods ensure the generation of high-quality data, which is essential for the successful clinical development of Tasquinimod.
References
- 1. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Tasquinimod in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tasquinimod (ABR-215050) is an orally administered quinoline-3-carboxamide in clinical development for the treatment of various solid tumors, including castrate-resistant prostate cancer.[1] It modulates the tumor microenvironment by inhibiting angiogenesis and exerting immunomodulatory effects.[2][3] Reliable quantification of Tasquinimod in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) evaluations in clinical trials. This document provides a detailed protocol for the determination of Tasquinimod in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Signaling Pathway of Tasquinimod
Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action. It primarily targets the tumor microenvironment.[3] One of its key mechanisms is binding to the S100A9 protein, which is an immunomodulatory protein that fosters tumor development. Tasquinimod also binds to histone deacetylase 4 (HDAC4), which plays a role in the transcriptional stress response of cancer cells. By interfering with these pathways, Tasquinimod can inhibit angiogenesis, modulate immune responses by affecting myeloid-derived suppressor cells (MDSCs), and interfere with the establishment of metastatic deposits.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated LC-MS/MS method for the analysis of Tasquinimod in human plasma.
| Parameter | Result |
| Dynamic Range | 1.0 - 2400 nmol/L |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L |
| Upper Limit of Quantification (ULOQ) | 2400 nmol/L |
| Intra-day Precision (Repeatability) | 1.5 - 7.1% |
| Inter-day Precision (Reproducibility) | 3.5 - 7.4% |
| Accuracy (Overall Bias) | 1.3 - 4.7% |
| Carry-over | 0.06% |
| Incurred Sample Reproducibility (ISR) | 97% of reanalyzed samples within 20% deviation |
| Incurred Sample Stability (ISS) | Stable for 24 months |
Experimental Protocol
This protocol is based on a validated method for the determination of Tasquinimod in human plasma.
Materials and Reagents
-
Tasquinimod reference standard
-
Stable isotope-labeled Tasquinimod (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant)
Sample Preparation
The protocol utilizes a protein precipitation method for sample cleanup.
-
Label all sample tubes appropriately.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a clean tube, add a specific volume of human plasma.
-
Add the internal standard solution (stable isotope-labeled Tasquinimod in acidic acetonitrile).
-
Vortex mix the samples vigorously to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC): A reversed-phase column is used for chromatographic separation with a fast gradient elution.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with formic acid.
-
Mobile Phase B: Acetonitrile with formic acid. .
-
-
Mass Spectrometry (MS/MS): A tandem mass spectrometer is used for detection and quantification.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Tasquinimod.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples in each analytical run.
Data Analysis
-
Integrate the peak areas for Tasquinimod and the internal standard.
-
Calculate the peak area ratio of Tasquinimod to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Tasquinimod in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Tasquinimod in human plasma.
Conclusion
The described LC-MS/MS method is demonstrated to be accurate, precise, robust, and reliable for the quantitative determination of Tasquinimod in human plasma. This protocol provides a solid foundation for supporting pharmacokinetic and pharmacodynamic evaluations in clinical studies of Tasquinimod. The method's successful validation, including thorough stability testing, ensures high-quality data for drug development professionals.
References
- 1. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Liquid-Liquid Extraction for Tasquinimod and Tasquinimod-d3 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod is an oral quinoline-3-carboxamide derivative that has shown promise in the treatment of various solid tumors, particularly castration-resistant prostate cancer. Its mechanism of action involves the modulation of the tumor microenvironment, primarily through the inhibition of S100A9 and histone deacetylase 4 (HDAC4). Accurate quantification of Tasquinimod in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during clinical development. This document provides a detailed liquid-liquid extraction (LLE) protocol for the sample preparation of Tasquinimod and its deuterated internal standard, Tasquinimod-d3, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Tasquinimod
A key parameter for developing a liquid-liquid extraction method is the octanol-water partition coefficient (logP), which indicates the hydrophobicity of a compound. The logP of Tasquinimod is approximately 3.26 to 3.5, suggesting it is a lipophilic molecule amenable to extraction from an aqueous matrix like plasma into an immiscible organic solvent.
Experimental Protocol: Liquid-Liquid Extraction of Tasquinimod and this compound from Human Plasma
This protocol is adapted from a validated method for the extraction of Tasquinimod from human urine and general principles of LLE for small molecules in plasma.[1]
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Tasquinimod analytical standard
-
This compound (internal standard)
-
n-chlorobutane (extraction solvent)
-
Ammonia solution (for pH adjustment)
-
Deionized water
-
Methanol (for reconstitution)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
-
pH Adjustment:
-
Add 25 µL of 1 M ammonia solution to the plasma sample to basify the pH. This ensures that Tasquinimod is in its non-ionized form, facilitating its partitioning into the organic solvent.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of n-chlorobutane to the microcentrifuge tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (containing Tasquinimod and this compound) to a clean microcentrifuge tube.
-
Evaporate the n-chlorobutane to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 (v/v) methanol:water.
-
Vortex briefly to dissolve the residue.
-
Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble material.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated bioanalytical method for Tasquinimod in human plasma using a protein precipitation sample preparation method. While the extraction technique differs, these data provide a benchmark for the expected performance of a robust LC-MS/MS assay for Tasquinimod.[2]
| Parameter | Result |
| Linearity Range | 1.0 - 2400 nmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L |
| Intra-day Precision (%CV) | |
| 3 nmol/L | 7.1% |
| 100 nmol/L | 2.5% |
| 2000 nmol/L | 1.5% |
| Inter-day Precision (%CV) | |
| 3 nmol/L | 7.4% |
| 100 nmol/L | 4.8% |
| 2000 nmol/L | 3.5% |
| Accuracy (%Bias) | |
| 3 nmol/L | +4.7% |
| 100 nmol/L | +1.3% |
| 2000 nmol/L | +2.3% |
Data from a validated protein precipitation method for Tasquinimod in human plasma.[2]
Visualizations
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Tasquinimod.
Tasquinimod Signaling Pathway
Caption: Simplified Signaling Pathway of Tasquinimod.
References
- 1. Quantitative determination of the anti-tumor agent tasquinimod in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tasquinimod-d3 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod is an investigational oral small molecule with immunomodulatory, anti-angiogenic, and anti-metastatic properties that has been evaluated in multiple clinical trials for various cancers, including prostate cancer, multiple myeloma, and myelofibrosis.[1][2][3] Accurate and reliable quantification of Tasquinimod in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in these clinical studies. Tasquinimod-d3, a stable isotope-labeled derivative of Tasquinimod, serves as the ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[4][5] This document provides detailed application notes and protocols for the use of this compound in the analysis of clinical trial samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated bioanalytical methods for the quantification of Tasquinimod in human plasma, whole blood (via dried blood spots), and urine, utilizing this compound as an internal standard.
Table 1: LC-MS/MS Method for Tasquinimod in Human Plasma
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | |
| Internal Standard | This compound (Stable Isotope Labeled) | |
| Sample Volume | Not Specified | |
| Sample Preparation | Protein Precipitation | |
| Linear Range | 1.0 - 2400 nmol/L | |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L | |
| Intra-day Precision (%CV) | 1.5 - 7.1% | |
| Inter-day Precision (%CV) | 3.5 - 7.4% | |
| Accuracy (%Bias) | 1.3 - 4.7% | |
| Carry-over | < 0.06% |
Table 2: LC-MS/MS Method for Tasquinimod in Human Whole Blood (Dried Blood Spot)
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | |
| Internal Standard | This compound (Stable Isotope Labeled) | |
| Sample Collection | Dried Blood Spot (DBS) | |
| Sample Preparation | Elution from DBS card | |
| Method Validation | Validated for accuracy, precision, linearity, selectivity, and stability |
Table 3: LC-MS/MS Method for Tasquinimod in Human Urine
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | |
| Internal Standard | This compound (Stable Isotope Labeled) | |
| Sample Volume | 100 µL | |
| Sample Preparation | Liquid-Liquid Extraction | |
| Linear Range | 0.1 - 200 nmol/L | |
| Lower Limit of Quantification (LLOQ) | 0.1 nmol/L (40 pg/mL) | |
| Intra-day Precision (%CV) | < 7% | |
| Inter-day Precision (%CV) | < 7% | |
| Accuracy (%Bias) | < 7% |
Experimental Protocols
The following are detailed protocols for the quantification of Tasquinimod in various biological matrices using this compound as an internal standard. These protocols are based on validated methods and can be adapted for specific laboratory equipment and conditions.
Protocol 1: Quantification of Tasquinimod in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Tasquinimod analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Tasquinimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Tasquinimod in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Tasquinimod stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in ACN with 0.1% FA.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in ACN.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient to ensure separation and a short run time (e.g., 2-4 minutes).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tasquinimod: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized).
-
Protocol 2: Quantification of Tasquinimod in Human Urine using LC-MS/MS
1. Materials and Reagents:
-
As in Protocol 1, with the addition of:
-
n-Chlorobutane
-
Human urine
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of urine sample, add the this compound internal standard solution.
-
Add 500 µL of n-chlorobutane.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% FA).
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Similar to Protocol 1, with potential modifications to the gradient to account for the different matrix. A short run time of approximately 2.5 minutes has been reported.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Tasquinimod quantification.
Tasquinimod Signaling Pathway
Caption: Tasquinimod's dual mechanism of action.
References
- 1. Quantitative determination of the anti-tumor agent tasquinimod in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applying dried blood spot sampling with LCMS quantification in the clinical development phase of tasquinimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tasquinimod in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod is an orally administered quinoline-3-carboxamide with anti-angiogenic and immunomodulatory properties, which has been under investigation for the treatment of various solid tumors, notably prostate cancer. Monitoring the urinary excretion of Tasquinimod is crucial for understanding its pharmacokinetics and metabolism. This application note provides a detailed protocol for the quantitative analysis of Tasquinimod in human urine using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method is suitable for clinical and preclinical studies requiring accurate determination of Tasquinimod concentrations in a complex biological matrix.
The primary challenge in quantifying Tasquinimod in urine is the need for high sensitivity, with a lower limit of quantification (LLOQ) down to 0.1 nM (40 pg/mL)[1]. Furthermore, the highly variable nature of urine and the potential for metabolite instability necessitates a reliable and efficient analytical method[1]. This protocol is based on a validated method employing liquid-liquid extraction (LLE) for sample clean-up and a stable-isotope labeled internal standard (IS) for accurate quantification[2].
Experimental Workflow
Figure 1: Overall workflow for the quantitative analysis of Tasquinimod in urine.
Experimental Protocols
Materials and Reagents
-
Tasquinimod reference standard
-
Stable-isotope labeled Tasquinimod (Internal Standard, IS)
-
n-chlorobutane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human urine (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution to each tube to achieve a consistent concentration.
-
Add 600 µL of n-chlorobutane to each tube.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
| Parameter | Condition |
| LC System | UPLC or HPLC system capable of binary gradient elution |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A fast gradient should be optimized to ensure elution within a 2.5-minute run time. |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor/product ion transitions for Tasquinimod and its IS must be optimized. |
| Source Temperature | Optimized for the specific instrument (e.g., 500°C) |
| IonSpray Voltage | Optimized for the specific instrument (e.g., 5500 V) |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and stability. The results demonstrate the method is reliable for the intended purpose.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 200 nM in human urine. A weighted (1/x²) linear regression analysis is typically used.
| Analyte | Concentration Range (nM) | Correlation Coefficient (r²) |
| Tasquinimod | 0.1 - 200 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficients of variation (precision) and bias (accuracy) were all below 7%.
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 7% | < 7% | < 7% | < 7% |
| Low | 0.3 | < 7% | < 7% | < 7% | < 7% |
| Mid | 20 | < 7% | < 7% | < 7% | < 7% |
| High | 160 | < 7% | < 7% | < 7% | < 7% |
Note: The specific QC concentrations are illustrative and should be established during method validation.
Stability
Tasquinimod and its metabolites were found to be sufficiently stable under various storage and handling conditions, including at room temperature, in the autosampler, and during freeze-thaw cycles. However, it was noted that prolonged storage of incurred samples at 37°C could lead to the conversion of conjugated metabolites back to the parent drug. Therefore, proper sample handling and storage at or below -20°C is recommended.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantitative determination of Tasquinimod in human urine. The use of liquid-liquid extraction for sample preparation and a stable-isotope labeled internal standard ensures high accuracy and precision. The short run time of 2.5 minutes makes this method suitable for high-throughput analysis in a clinical or research setting. The provided protocols and performance data demonstrate the method's suitability for pharmacokinetic studies and therapeutic drug monitoring of Tasquinimod.
References
Application Note: Quantitative Analysis of Tasquinimod in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment of a calibration curve and the quantitative analysis of Tasquinimod in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated (d3) internal standard.
Introduction
Tasquinimod is an orally active quinoline-3-carboxamide that has been investigated for the treatment of various cancers, notably castrate-resistant prostate cancer.[1][2] Accurate quantification of Tasquinimod in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development.[3][4][5] This application note describes a robust and sensitive LC-MS/MS method for the determination of Tasquinimod in human plasma. The method utilizes a stable isotope-labeled internal standard (d3-Tasquinimod) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure.
Experimental
Materials and Reagents
-
Tasquinimod reference standard
-
Tasquinimod-d3 (internal standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended. Specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
Preparation of Stock and Working Solutions
-
Tasquinimod Stock Solution (1 mg/mL): Accurately weigh and dissolve the Tasquinimod reference standard in a suitable solvent such as methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Tasquinimod Working Solutions: Prepare a series of working solutions by serially diluting the Tasquinimod stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with acidic acetonitrile to a final concentration suitable for addition to the plasma samples. A common concentration is in the low ng/mL range.
Sample Preparation
The sample preparation is based on protein precipitation, a common technique for extracting analytes from biological samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard working solution.
-
Add 300 µL of cold, acidic acetonitrile containing the internal standard to precipitate plasma proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical total run time is around 4 minutes. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 4 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure Tasquinimod and this compound solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]+ of each compound, and the product ions will be characteristic fragments. |
| Collision Gas | Argon |
| Source Temp. | To be optimized for the specific instrument. |
| IonSpray Voltage | To be optimized for the specific instrument. |
Calibration Curve Establishment and Method Validation
The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA or EMA.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of Tasquinimod working solutions into blank human plasma. A typical calibration curve range for Tasquinimod is 1.0 to 2400 nmol/L.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. These are prepared independently from the calibration standards.
Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of Tasquinimod and the IS.
-
Linearity and Range: The calibration curve should be linear over the defined range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicate (n=5 or 6) on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assess the effect of the plasma matrix on the ionization of the analyte and IS.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of Tasquinimod in plasma under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Table 3: Example Calibration Curve Data
| Nominal Conc. (nmol/L) | Calculated Conc. (nmol/L) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.15 | 103.0 |
| 50.0 | 49.5 | 99.0 |
| 250.0 | 255.0 | 102.0 |
| 1000.0 | 990.0 | 99.0 |
| 2000.0 | 2040.0 | 102.0 |
| 2400.0 | 2352.0 | 98.0 |
Table 4: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (nmol/L) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low | 3.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid | 150.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 1800.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Diagrams
Caption: Sample preparation workflow for Tasquinimod analysis.
Caption: Logic for establishing the calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Tasquinimod in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure allows for high-throughput analysis suitable for supporting clinical and non-clinical studies. Proper method validation is essential to ensure the generation of high-quality data.
References
- 1. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
Application Notes and Protocols: Use of Tasquinimod-d3 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod is a small molecule inhibitor targeting the tumor microenvironment by modulating immune cell functions and inhibiting angiogenesis.[1] Its deuterated analog, Tasquinimod-d3, serves as a critical tool in in vitro drug metabolism and pharmacokinetic studies, primarily as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism assays to characterize the metabolic profile of Tasquinimod.
Mechanism of Action of Tasquinimod
Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action. It binds to S100A9, an immunomodulatory protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE).[2] This action impedes the accumulation and function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[2][3] Additionally, Tasquinimod allosterically modulates Histone Deacetylase 4 (HDAC4), which disrupts the hypoxia-induced signaling pathways necessary for tumor angiogenesis and survival.[4]
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate at which Tasquinimod is metabolized by phase I enzymes, primarily cytochrome P450s, in human liver microsomes. This compound is used as an internal standard for accurate quantification.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of Tasquinimod in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a suspension of human liver microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in the incubation buffer.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution of cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).
-
-
Incubation:
-
Pre-warm the HLM suspension and Tasquinimod working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and Tasquinimod mixture.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution containing this compound.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of Tasquinimod to this compound at each time point.
-
Data Presentation:
Illustrative Data for Metabolic Stability of Tasquinimod
| Time (min) | Peak Area Ratio (Tasquinimod/Tasquinimod-d3) | % Parent Compound Remaining |
| 0 | 1.25 | 100 |
| 5 | 1.10 | 88 |
| 15 | 0.85 | 68 |
| 30 | 0.55 | 44 |
| 60 | 0.20 | 16 |
Calculated Parameters
| Parameter | Value |
| Half-life (t1/2) | 25 min |
| Intrinsic Clearance (Clint) | 55.4 µL/min/mg protein |
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of Tasquinimod to inhibit the activity of major CYP isoforms. A cocktail of CYP-specific probe substrates is incubated with HLMs in the presence and absence of Tasquinimod.
Protocol:
-
Reagent Preparation:
-
Prepare a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) in incubation buffer.
-
Prepare serial dilutions of Tasquinimod (e.g., 0.1 to 100 µM).
-
Prepare HLM suspension (0.25 mg/mL) and NADPH regenerating system.
-
Prepare a quenching solution of cold acetonitrile containing internal standards for each metabolite (this compound can be used if monitoring Tasquinimod levels).
-
-
Incubation:
-
Pre-incubate HLMs, the probe substrate cocktail, and each concentration of Tasquinimod (or vehicle control) at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 15 minutes).
-
-
Sample Processing and Analysis:
-
Stop the reactions by adding the cold acetonitrile quenching solution.
-
Process the samples as described in the metabolic stability assay.
-
Analyze by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
-
Data Presentation:
Illustrative IC50 Data for Tasquinimod against Major CYP Isoforms
| CYP Isoform | Probe Substrate | Metabolite | IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | > 100 |
| CYP2B6 | Bupropion | Hydroxybupropion | 85.2 |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | > 100 |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | 65.7 |
| CYP2D6 | Dextromethorphan | Dextrorphan | > 100 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | 15.3 |
Reaction Phenotyping Assay
This assay identifies which CYP isoforms are primarily responsible for the metabolism of Tasquinimod. This can be done using either recombinant human CYP enzymes or by chemical inhibition in HLMs.
Workflow:
Protocol (using recombinant CYPs):
-
Incubation Setup:
-
Prepare separate incubation mixtures for each major recombinant human CYP isoform (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).
-
To each mixture, add Tasquinimod (e.g., 1 µM).
-
Pre-incubate at 37°C.
-
-
Reaction and Analysis:
-
Initiate the reactions with an NADPH regenerating system.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Quench the reactions and process the samples as previously described, using this compound as the internal standard.
-
Quantify the amount of Tasquinimod remaining in each incubation.
-
Data Presentation:
Illustrative Contribution of Recombinant CYP Isoforms to Tasquinimod Metabolism
| Recombinant CYP Isoform | % Tasquinimod Metabolized |
| CYP1A2 | < 5 |
| CYP2B6 | 8 |
| CYP2C9 | < 5 |
| CYP2C19 | 12 |
| CYP2D6 | < 5 |
| CYP3A4 | 75 |
Conclusion
The protocols outlined in these application notes provide a framework for utilizing this compound in essential in vitro drug metabolism assays. By employing this compound as an internal standard, researchers can achieve accurate and reliable quantification of Tasquinimod, enabling a thorough characterization of its metabolic stability, potential for drug-drug interactions, and primary metabolic pathways. This information is crucial for the preclinical development and safety assessment of Tasquinimod.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape in Tasquinimod LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Tasquinimod. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and ensure high-quality data.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape is a common issue in LC-MS analysis that can compromise the accuracy and precision of quantification. This guide addresses the most frequent peak shape problems encountered during Tasquinimod analysis: peak tailing, peak fronting, and split peaks.
My Tasquinimod peak is tailing.
Peak tailing, characterized by an asymmetry factor > 1, is often indicative of secondary interactions between the analyte and the stationary phase or other components of the LC system.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Tasquinimod, leading to tailing.[1][2] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Tasquinimod to ensure it is fully protonated and minimize interactions with silanols.[3] - Use a Buffered Mobile Phase: Incorporate a buffer, such as ammonium formate or ammonium acetate (5-10 mM), into your mobile phase to maintain a consistent pH and mask silanol interactions.[1][4] - Employ an End-Capped Column: Use a column with end-capping to reduce the number of accessible silanol groups. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. | - Flush the Column: Follow the manufacturer's recommendations for column flushing. - Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds in the sample matrix. - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
| Metal Chelation | Tasquinimod, as a quinoline-3-carboxamide derivative, may have the potential to chelate with metal ions present in the LC system (e.g., stainless steel components), leading to peak tailing. | - Use a Bio-Inert or PEEK Lined System/Column: These materials minimize contact between the analyte and metal surfaces. - Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can be effective, but this should be done with caution as it can affect MS sensitivity. |
| Extra-Column Volume | Dead volume in fittings, tubing, or the detector flow cell can cause peak broadening and tailing. | - Check and Remake Fittings: Ensure all fittings are properly made and tightened. Use low-dead-volume fittings where possible. - Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing between the column and the detector. |
My Tasquinimod peak is fronting.
Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or issues with the sample solvent.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Column Overload (Mass or Volume) | Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column more quickly. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Reduce the concentration of Tasquinimod in your sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. | - Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains sample solubility. |
| Column Channeling or Void | A void at the head of the column or channeling in the packed bed can lead to a portion of the analyte traveling faster through the column. | - Reverse-Flush the Column: This can sometimes remove particulates that may be causing a void. - Replace the Column: If a void is suspected and flushing does not help, the column should be replaced. |
My Tasquinimod peak is splitting.
Split peaks can be caused by a variety of factors, from issues with the sample injection to problems with the column or mobile phase.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Sample Solvent Effect | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early eluting compounds. | - Prepare Sample in Mobile Phase: As with peak fronting, dissolving the sample in the initial mobile phase is the best practice. |
| Partially Clogged Frit or Column Inlet | A blockage at the column inlet can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak. | - Reverse-Flush the Column: This may dislodge any particulates. - Replace the Frit: If possible, replace the inlet frit of the column. - Filter Samples: Always filter your samples before injection to prevent particulates from reaching the column. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is too close to the pKa of Tasquinimod, the analyte can exist in both its ionized and non-ionized forms, which may separate chromatographically and result in a split or broadened peak. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Column Void | A void at the head of the column can create two different flow paths for the analyte, resulting in a split peak. | - Check for Voids: A void can sometimes be seen at the top of the column bed. - Replace the Column: If a significant void is present, the column needs to be replaced. |
| Co-elution with an Interfering Compound | What appears to be a split peak could be two different compounds that are not fully resolved. | - Inject a Blank Matrix: This will help determine if the interference is from the sample matrix. - Optimize the Gradient: Adjust the gradient to improve the separation between Tasquinimod and the co-eluting peak. |
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for Tasquinimod analysis?
A1: Published methods for Tasquinimod analysis often utilize reversed-phase chromatography. A summary of typical starting parameters is provided below.
Table of Typical LC-MS Parameters for Tasquinimod Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate/Acetate buffer |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A fast gradient elution is often employed. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Tasquinimod and an internal standard are monitored. |
Q2: What are the key physicochemical properties of Tasquinimod to consider for LC-MS method development?
A2: Understanding the properties of Tasquinimod is crucial for troubleshooting.
Table of Tasquinimod Physicochemical Properties
| Property | Value/Information | Implication for LC-MS |
| Molecular Weight | 406.36 g/mol | Affects MS settings for precursor ion selection. |
| pKa (Strongest Acidic) | 4.73 (predicted) | The hydroxyl group on the quinoline ring is acidic. Mobile phase pH should be controlled to ensure a consistent ionization state. |
| logP | 3.26 (predicted) | Indicates that Tasquinimod is a relatively hydrophobic compound, suitable for reversed-phase chromatography. |
| Chemical Class | Quinoline-3-carboxamide | The quinoline structure can interact with silanol groups and metal ions. |
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including:
-
Contaminated Mobile Phase or Solvents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Air Bubbles in the System: Degas the mobile phase and purge the pump to remove any bubbles.
-
Leaks in the System: Check all fittings for any signs of leakage.
-
Dirty MS Source: The electrospray source can become contaminated over time and may require cleaning.
-
Detector Issues: The detector may be malfunctioning.
Experimental Protocols
A validated LC-MS/MS method for the determination of Tasquinimod in human plasma has been published and provides a good starting point for method development.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add acidic acetonitrile to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
Chromatographic Conditions
-
Column: Reversed-phase column.
-
Mobile Phase: A fast gradient elution is used.
-
Total Run Time: Approximately 4 minutes.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Tasquinimod LC-MS analysis.
Caption: A flowchart for systematic troubleshooting of poor peak shape.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Tasquinimod-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tasquinimod-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: this compound is a stable isotope-labeled (SIL) version of Tasquinimod, containing three deuterium atoms. It is the ideal internal standard for quantitative bioanalysis using LC-MS/MS. Because its chemical and physical properties are nearly identical to Tasquinimod, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This allows it to effectively correct for variations during sample preparation and analysis, primarily the "matrix effect," which can otherwise lead to inaccurate quantification[1].
Q2: What are the specific MRM transitions for this compound? A2: The exact multiple reaction monitoring (MRM) transitions (precursor ion → product ion) and their optimal collision energies must be determined empirically on your specific mass spectrometer. This is a critical step in method development. The molecular weight of Tasquinimod is approximately 406.36 g/mol , leading to a protonated precursor ion ([M+H]⁺) of m/z 407.4 . For this compound, the precursor ion will be 3 Daltons higher, at m/z 410.4 [1]. A detailed procedure for determining the optimal product ions and collision energies is provided in Protocol 1 .
Q3: What type of liquid chromatography (LC) method is suitable for this compound? A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective approach. Published methods utilize a reversed-phase column with a fast gradient elution, achieving run times as short as 4 minutes[2]. A typical mobile phase system consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol to improve peak shape and ionization efficiency.
Q4: What are the recommended sample preparation techniques? A4: The choice of sample preparation depends on the biological matrix.
-
For Plasma: Protein precipitation using acidic acetonitrile is a rapid and effective method that has been successfully validated[2].
-
For Urine: Liquid-liquid extraction with a solvent like n-chlorobutane is recommended to remove interfering endogenous constituents and achieve the required sensitivity[3].
Q5: Why am I observing low signal intensity for my analyte? A5: Low sensitivity can stem from several factors:
-
Suboptimal MS Parameters: The precursor/product ion selection or collision energy may not be optimized. See Protocol 1 to ensure proper tuning.
-
Matrix Effects: Components in your sample matrix may be suppressing the ionization of Tasquinimod. An improved sample cleanup procedure or chromatographic separation may be necessary.
-
Poor Ionization: Ensure the mobile phase pH is appropriate for positive electrospray ionization (ESI). The addition of a modifier like formic acid is crucial.
-
Sample Degradation: Verify the stability of Tasquinimod in the matrix and processed extracts under your storage and handling conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Mass Spectrometry Parameters
This protocol describes the process of tuning the mass spectrometer to identify the optimal MRM transitions and collision energy for both Tasquinimod and its internal standard, this compound.
Objective: To identify the most abundant and stable precursor-product ion transitions for Tasquinimod and this compound and to optimize the collision energy (CE) and other compound-specific parameters for maximum signal intensity.
Materials:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
-
Tasquinimod analytical standard solution (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
This compound analytical standard solution (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
Methodology:
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Set typical ESI source parameters (e.g., capillary voltage, source temperature, gas flows) as a starting point.
-
-
Precursor Ion Identification:
-
Infuse the Tasquinimod standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra (e.g., from m/z 100-600).
-
Identify the protonated molecule, [M+H]⁺, which should appear at approximately m/z 407.4 .
-
Repeat this process for the this compound standard solution. The [M+H]⁺ peak should be observed at m/z 410.4 .
-
-
Product Ion Scan and Selection:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion for Tasquinimod (m/z 407.4) in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., stepping from 10 to 50 eV) in the collision cell (Q2) to induce fragmentation.
-
Scan the third quadrupole (Q3) to identify the resulting product ions. Quinolone-type structures often exhibit fragmentation through losses of neutral molecules like water or carbon monoxide.
-
Select at least two of the most intense and stable product ions. One will serve as the "quantifier" (most abundant) and the other as the "qualifier" (for confirmation).
-
Repeat the product ion scan for the this compound precursor ion (m/z 410.4) to select its corresponding product ions.
-
-
MRM Parameter Optimization:
-
Set the mass spectrometer to MRM mode using the selected precursor → product ion transitions.
-
While continuously infusing the standard solution, systematically vary the collision energy for each transition to find the value that produces the maximum, most stable signal intensity.
-
If applicable for your instrument, optimize other parameters like declustering potential or cone voltage to maximize the precursor ion intensity.
-
Protocol 2: LC-MS/MS Method for Tasquinimod in Human Plasma
This protocol provides a starting point for the quantitative analysis of Tasquinimod in human plasma, based on published methods.
Objective: To accurately quantify Tasquinimod in human plasma samples using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration depends on expected analyte levels).
-
Add 300 µL of acidic acetonitrile (e.g., with 1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
LC Conditions (Starting Point):
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient Program:
-
0.0 min: 10% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 10% B
-
4.0 min: End of run.
-
-
-
MS Conditions:
-
Use the optimized ESI+ source parameters and MRM transitions for Tasquinimod and this compound as determined in Protocol 1 .
-
Set dwell times to ensure at least 15-20 data points are collected across each chromatographic peak.
-
Quantitative Data Summary
The following tables provide recommended starting parameters and published validation data to serve as a benchmark for your method development.
Table 1: Recommended Starting Parameters for Tasquinimod & this compound Analysis
| Parameter | Tasquinimod (Analyte) | This compound (Internal Standard) |
|---|---|---|
| Formula | C₂₁H₂₀FN₂O₃ | C₂₁H₁₇D₃FN₂O₃ |
| Molecular Weight | ~406.36 g/mol | ~409.38 g/mol |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 407.4 | m/z 410.4 |
| Product Ions | To be determined empirically (Protocol 1) | To be determined empirically (Protocol 1) |
| Collision Energy (CE) | To be determined empirically (Protocol 1) | To be determined empirically (Protocol 1) |
Table 2: Summary of Published Method Validation Performance for Tasquinimod in Human Plasma
| Validation Parameter | Result |
|---|---|
| Linear Dynamic Range | 1.0 - 2400 nmol/L |
| Repeatability (Intra-day Precision, %CV) | 1.5 - 7.1% |
| Reproducibility (Inter-day Precision, %CV) | 3.5 - 7.4% |
| Accuracy (Overall Bias) | 1.3 - 4.7% |
| Carry-over | As low as 0.06% |
| Incurred Sample Stability | Stable for 24 months |
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Sensitivity / No Signal | 1. Incorrect MRM transitions or suboptimal collision energy.2. Poor ionization in the ESI source.3. Matrix suppression from co-eluting compounds.4. Analyte degradation during storage or sample prep. | 1. Re-optimize MS parameters via direct infusion (Protocol 1 ).2. Ensure mobile phase contains an acid modifier (e.g., 0.1% formic acid).3. Improve sample cleanup or adjust the LC gradient to separate the analyte from interferences.4. Perform stability tests; keep samples cold and minimize time before analysis. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible injection solvent.3. Column degradation or contamination.4. Secondary interactions with the column stationary phase. | 1. Dilute the sample or reduce injection volume.2. Ensure the final sample solvent is similar in strength to the initial mobile phase.3. Flush the column with a strong solvent or replace it if necessary.4. Adjust mobile phase pH or organic modifier. |
| High Carryover | 1. Adsorption of the analyte to surfaces in the autosampler or column.2. Insufficient needle/port washing.3. High concentration samples analyzed before low concentration ones. | 1. Add organic solvent or acid/base to the autosampler wash solution.2. Increase the volume and duration of the needle wash cycle.3. Inject blank samples after high concentration standards or samples to check for carryover. |
| Inconsistent Internal Standard (IS) Response | 1. IS precipitation during sample preparation.2. Errors in IS pipetting.3. IS degradation. | 1. Ensure the IS is fully soluble in the sample matrix and precipitation solvent.2. Use calibrated pipettes and verify pipetting technique.3. Check the stability and purity of the IS stock and working solutions. |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the anti-tumor agent tasquinimod in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating ion suppression in Tasquinimod bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression during the bioanalysis of Tasquinimod.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of Tasquinimod?
A1: Ion suppression is a type of matrix effect where co-eluting components from a biological sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, Tasquinimod, in the mass spectrometer's ion source.[1] This phenomenon leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In the context of Tasquinimod bioanalysis, undetected ion suppression could lead to erroneously low concentration measurements, impacting pharmacokinetic and pharmacodynamic (PK/PD) evaluations.[4]
Q2: What are the most common causes of ion suppression in biological samples?
A2: The primary causes of ion suppression are endogenous and exogenous components present in the biological matrix. Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly when using protein precipitation for sample cleanup.
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source, altering droplet properties and reducing ionization efficiency.
-
Metabolites: Endogenous metabolites or metabolites of Tasquinimod itself can co-elute and compete for ionization.
-
Formulation Agents: Excipients used in drug formulations, such as polysorbates or cyclodextrins, can cause significant ion suppression if not adequately removed.
Q3: How can I detect and quantify the extent of ion suppression in my Tasquinimod assay?
A3: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a Tasquinimod standard solution into the mobile phase after the analytical column. An extracted blank matrix is then injected. Any dip in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the peak area of Tasquinimod spiked into an extracted blank matrix with the peak area of Tasquinimod in a neat (clean) solvent at the same concentration. The ratio of these two peak areas provides a quantitative measure of the matrix effect (suppression or enhancement).
Q4: What are the primary strategies for mitigating ion suppression?
A4: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Improving sample cleanup is generally the most effective way to circumvent ion suppression.
-
Chromatographic Separation: Adjusting the LC method to chromatographically separate Tasquinimod from the interfering matrix components is crucial. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tasquinimod is the ideal choice for an internal standard. It co-elutes with Tasquinimod and experiences similar ion suppression, allowing the ratio of the analyte to the internal standard to remain consistent, which ensures accurate quantification despite matrix effects.
-
Ion Source Optimization: Switching the ionization source from Electrospray Ionization (ESI), which is more susceptible to ion suppression, to Atmospheric Pressure Chemical Ionization (APCI) can sometimes help, as APCI is generally less affected.
Troubleshooting Guide
Issue 1: Low signal intensity, poor accuracy, and/or high variability in Tasquinimod quantification.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the degree of ion suppression using the post-extraction spike method (see Protocol 1). If the signal in the matrix is <85% of the signal in the neat solution, ion suppression is significant.
-
Improve Sample Cleanup: If currently using Protein Precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction or Solid-Phase Extraction to better remove phospholipids and other interferences. A published method for Tasquinimod in urine successfully used LLE with n-chlorobutane.
-
Optimize Chromatography:
-
Ensure Tasquinimod does not elute in the "void volume" where salts and other highly polar interferences appear.
-
Modify the gradient to better separate the Tasquinimod peak from regions of suppression identified by post-column infusion.
-
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled Tasquinimod internal standard. This is critical for compensating for matrix effects and has been used successfully in validated methods.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
-
Issue 2: Inconsistent retention times and drifting signal intensity across a run.
-
Possible Cause: Buildup of matrix components (especially phospholipids) on the analytical column or in the MS source.
-
Troubleshooting Steps:
-
Incorporate a Column Wash: Add a high-organic wash step at the end of each chromatographic run to elute strongly retained, non-polar interferences like phospholipids.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
-
Improve Sample Preparation: Re-evaluate the sample preparation method. Techniques like HybridSPE®-Phospholipid are specifically designed to remove phospholipids.
-
Perform Instrument Maintenance: Regularly clean the ion source to prevent contamination buildup that can lead to signal instability.
-
Data Presentation
Table 1: Comparison of Common Strategies to Mitigate Ion Suppression
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Preparation (LLE, SPE) | Physically removes interfering components from the sample before injection. | Highly effective at reducing matrix effects; can increase assay sensitivity. | Can be more time-consuming and expensive; may require method development. |
| Chromatographic Separation | Separates the analyte of interest from co-eluting matrix components. | Reduces competition in the ion source; essential for a robust method. | May increase run time; may not separate all interfering components. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same degree of ion suppression, correcting for signal loss. | Considered the gold standard for correcting matrix effects; improves accuracy and precision. | Can be expensive and may not be commercially available for all analytes. |
| Sample Dilution | Reduces the concentration of both the analyte and the interfering matrix components. | Simple and quick to implement. | Reduces sensitivity; may not be suitable for trace-level analysis. |
| Change Ionization Source (e.g., ESI to APCI) | APCI is a gas-phase ionization technique and is generally less prone to matrix effects than the liquid-phase ESI. | Can significantly reduce suppression from non-volatile salts and other interferences. | Analyte must be amenable to APCI; may result in different sensitivity. |
Table 2: Performance Data from a Validated LC-MS/MS Method for Tasquinimod in Human Plasma
(This table exemplifies the performance achievable when ion suppression is effectively managed)
| Parameter | Result |
| Dynamic Range | 1.0 - 2400 nmol/L |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L |
| Repeatability (CV%) | 1.5 - 7.1% |
| Reproducibility (CV%) | 3.5 - 7.4% |
| Overall Bias (Accuracy) | 1.3 - 4.7% |
| Sample Preparation Method | Protein Precipitation with acidic acetonitrile |
| Internal Standard | Stable Isotope-Labeled Tasquinimod |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
-
Prepare Solutions:
-
Set A (Neat Solution): Spike Tasquinimod into the final mobile phase composition at a known concentration (e.g., a low and high QC level).
-
Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. After the final step (e.g., after evaporation and before reconstitution), spike the dried extract with the same amount of Tasquinimod as in Set A. Reconstitute with the mobile phase.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix factor (MF) for each lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different lots should be <15% to ensure the effect is consistent.
-
Protocol 2: Protein Precipitation (PPT) for Tasquinimod in Plasma
This protocol is based on a validated method described in the literature.
-
Aliquoting: Aliquot 100 µL of human plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add the stable isotope-labeled Tasquinimod internal standard.
-
Precipitation: Add 300 µL of cold, acidic acetonitrile (e.g., acetonitrile with 0.1% formic acid).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Directly inject the supernatant into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Tasquinimod in Urine
This protocol is based on a validated method described in the literature.
-
Aliquoting: Aliquot 100 µL of human urine sample into a microcentrifuge tube.
-
Add Internal Standard: Add the stable isotope-labeled Tasquinimod internal standard.
-
Extraction: Add 500 µL of an appropriate immiscible organic solvent (e.g., n-chlorobutane).
-
Vortex: Vortex vigorously for 5-10 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Workflow for quantifying matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing retention time shifts for Tasquinimod and Tasquinimod-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasquinimod and its deuterated internal standard, Tasquinimod-d3. The information herein is designed to help users address and resolve common issues related to retention time shifts during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is there a small, consistent difference in retention time between Tasquinimod and this compound?
A slight, consistent shift in retention time between an analyte and its deuterated internal standard is an expected phenomenon known as the "chromatographic isotope effect." In reversed-phase chromatography, deuterated compounds are often slightly less retained and therefore elute marginally earlier than their non-deuterated counterparts. This is due to the subtle differences in physicochemical properties, such as polarity and molecular interactions with the stationary phase, caused by the substitution of hydrogen with deuterium. As long as this shift is consistent and reproducible, it does not typically interfere with accurate quantification.
Q2: My retention times for both Tasquinimod and this compound are drifting over a series of injections. What are the likely causes?
Gradual retention time drift for both the analyte and internal standard usually points to a systemic issue affecting the entire chromatographic system. The most common causes include:
-
Inadequate Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of a more volatile solvent or inconsistent mixing.
-
Column Temperature Fluctuations: Variations in the ambient or column oven temperature can significantly impact retention times.
-
Column Contamination and Aging: Accumulation of matrix components on the column or degradation of the stationary phase over time can lead to retention time shifts.
Q3: The retention time of Tasquinimod is shifting, but the retention time of this compound is stable. What could be the problem?
This scenario suggests an issue specific to the analyte, such as sample matrix effects or degradation. Potential causes include:
-
Analyte Instability: Tasquinimod may be degrading in the prepared sample, while the deuterated internal standard remains stable.
-
Matrix Effects: Components in the sample matrix may be interacting specifically with Tasquinimod, affecting its retention, while the internal standard is less affected.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger or weaker than the initial mobile phase, it can cause peak distortion and retention time shifts for the analyte, which may be more pronounced than for the internal standard depending on their relative concentrations.
Q4: What is the impact of mobile phase pH on the retention of Tasquinimod?
Tasquinimod is a quinoline-3-carboxamide derivative and is an ionizable compound. Therefore, the pH of the mobile phase will significantly influence its retention time in reversed-phase chromatography. At a pH below its pKa, Tasquinimod will be protonated and more polar, leading to a shorter retention time. Conversely, at a pH above its pKa, it will be in its neutral form, making it more hydrophobic and resulting in a longer retention time. For robust and reproducible results, it is crucial to use a buffered mobile phase and operate at a pH that is at least 1.5 to 2 units away from the pKa of Tasquinimod to ensure a consistent ionization state.
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Shifts
This guide provides a step-by-step workflow to diagnose the root cause of retention time variability.
Step 1: Characterize the Shift
-
Consistent Shift: Are the retention times for both Tasquinimod and this compound shifting by a similar amount in the same direction? This often points to a system-wide issue.
-
Differential Shift: Is the retention time of one compound shifting more than the other, or are they shifting in different directions? This suggests a compound-specific issue.
-
Random Fluctuation: Are the retention times varying unpredictably between injections? This could indicate an intermittent problem like an air bubble in the pump or a leak.
Step 2: System Suitability Check
-
Flow Rate Verification: Manually check the flow rate of the pump to ensure it is accurate and consistent.
-
Pressure Monitoring: Observe the system pressure for any unusual fluctuations, which could indicate a leak or a blockage.
-
Temperature Control: Verify that the column oven is maintaining a stable temperature.
Step 3: Mobile Phase and Column Evaluation
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase to rule out any issues with the existing solution.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting any samples.
-
Column Performance Test: Inject a standard sample on a new, validated column to determine if the issue is with the column itself.
Step 4: Sample and Method Investigation
-
Sample Preparation Review: Re-evaluate the sample preparation procedure to ensure consistency.
-
Analyte Stability: Investigate the stability of Tasquinimod in the sample matrix and solvent under the storage and analysis conditions.
Experimental Protocols
LC-MS/MS Method for the Quantification of Tasquinimod in Human Plasma
This protocol is a representative method based on published literature for the analysis of Tasquinimod using this compound as an internal standard.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 minutes, then hold at 90% B for 0.5 minutes, followed by re-equilibration at 10% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tasquinimod: To be determined based on instrument optimization (e.g., parent ion -> product ion)
-
This compound: To be determined based on instrument optimization (e.g., parent ion -> product ion)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity for both analytes.
Data Presentation
Table 1: Common Causes of Retention Time Shifts and Their Characteristics
| Cause | Type of Shift | Affects Analyte & IS? | Corrective Action |
| Flow Rate Change | Consistent, directional | Both | Verify pump performance, check for leaks. |
| Mobile Phase Composition | Gradual drift | Both | Prepare fresh mobile phase, ensure proper mixing. |
| Temperature Fluctuation | Gradual drift or random | Both | Use a column oven, ensure stable ambient temperature. |
| Column Degradation | Gradual drift, peak broadening | Both | Replace the column. |
| System Leak | Abrupt or random | Both | Inspect fittings and connections. |
| Matrix Effect | Analyte-specific shift | Primarily analyte | Optimize sample preparation, use a guard column. |
| Analyte Degradation | Analyte-specific shift | Primarily analyte | Investigate sample stability, adjust storage conditions. |
Visualizations
References
Overcoming low recovery of Tasquinimod-d3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Tasquinimod-d3 during sample extraction. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low recovery of this compound during our sample preparation. What are the common causes?
Low recovery of this compound, a deuterated internal standard for Tasquinimod, can stem from several factors throughout the sample extraction process. Common issues include incomplete extraction from the sample matrix, degradation of the analyte, losses during solvent evaporation and reconstitution steps, and matrix effects impacting ionization in the mass spectrometer. It's crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.
Q2: Our current protocol uses protein precipitation. How can we optimize this method for better this compound recovery?
While protein precipitation is a straightforward method, its efficiency can be influenced by several parameters. A published method for the determination of Tasquinimod in human plasma utilizes protein precipitation with acidic acetonitrile.[1] To optimize this for this compound, consider the following:
-
Precipitating Agent: Acetonitrile is commonly used, but other organic solvents like methanol or acetone, or mixtures thereof, could be tested. The choice of solvent can impact the completeness of protein removal and analyte co-precipitation.
-
Acidification: The addition of an acid, such as formic acid or acetic acid, to the precipitation solvent can improve the recovery of certain analytes by disrupting protein binding. The concentration of the acid should be optimized.
-
Solvent-to-Sample Ratio: A low ratio may lead to incomplete protein precipitation, while an excessively high ratio can dilute the sample and require a longer evaporation step, increasing the risk of analyte loss.
-
Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete protein precipitation. Centrifugation speed and duration should be sufficient to obtain a clear supernatant.
Q3: Could the low recovery be due to the chemical properties of this compound?
This compound is the deuterated form of Tasquinimod.[2] Its chemical properties are very similar to the parent compound. Tasquinimod is a quinoline-3-carboxamide derivative.[3][4][5] Understanding its solubility and stability is key. For instance, if the pH of the sample or extraction solvents is not optimal, the solubility and stability of the analyte could be compromised, leading to poor recovery. The stability of Tasquinimod has been demonstrated in various matrices, suggesting it is a relatively stable compound under proper storage and handling conditions.
Q4: We are considering switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). What are the key considerations for this compound?
If protein precipitation continues to yield low recovery, SPE or LLE are viable alternatives.
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and higher concentration factors. For this compound, a reversed-phase sorbent (e.g., C18) would be a logical starting point given the molecule's structure. Key parameters to optimize include the conditioning and equilibration of the SPE cartridge, the pH of the loading solution to ensure analyte retention, the wash steps to remove interferences, and the choice of elution solvent to ensure complete recovery of the analyte. Insufficient activation of the SPE column or an inadequate elution volume can lead to analyte loss.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup. The choice of an appropriate organic solvent that is immiscible with the aqueous sample matrix is critical. The pH of the aqueous phase should be adjusted to ensure that this compound is in a neutral form to facilitate its partitioning into the organic phase. Common issues with LLE include emulsion formation, which can be mitigated by gentle mixing or the addition of salt.
Q5: How can we systematically troubleshoot the source of analyte loss?
A systematic approach is essential to identify the step where this compound is being lost. This can be achieved by analyzing samples at different stages of the extraction process:
-
Post-Precipitation Supernatant: Analyze the supernatant before any evaporation or reconstitution steps to determine the recovery from the initial extraction.
-
Post-Evaporation/Pre-Reconstitution: If an evaporation step is used, analyze the residue before reconstitution to check for losses due to volatility or adherence to the container walls.
-
Final Reconstituted Sample: Comparing the result from the final sample to the previous steps will indicate any losses during the reconstitution step.
Quantitative Data Summary
The following table summarizes hypothetical recovery data for this compound under different extraction conditions to illustrate the impact of methodological changes.
| Extraction Method | Key Parameter | Parameter Value | Average Recovery (%) | Standard Deviation (%) |
| Protein Precipitation | Precipitating Solvent | Acetonitrile | 75 | 5.2 |
| Protein Precipitation | Precipitating Solvent | Acidic Acetonitrile (0.1% Formic Acid) | 88 | 3.1 |
| Protein Precipitation | Solvent to Sample Ratio | 2:1 | 72 | 6.5 |
| Protein Precipitation | Solvent to Sample Ratio | 3:1 | 85 | 4.3 |
| Solid-Phase Extraction | Elution Solvent | Methanol | 82 | 4.8 |
| Solid-Phase Extraction | Elution Solvent | Acetonitrile with 0.1% Formic Acid | 92 | 2.5 |
| Liquid-Liquid Extraction | Extraction Solvent | Ethyl Acetate | 78 | 5.9 |
| Liquid-Liquid Extraction | Extraction Solvent | Methyl tert-butyl ether (MTBE) | 89 | 3.7 |
Detailed Experimental Protocol: Protein Precipitation
This protocol is based on a validated method for the analysis of Tasquinimod in human plasma and is adapted for this compound.
Materials:
-
Human plasma samples containing this compound
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Precipitation Reagent: Prepare a solution of acidic acetonitrile by adding 100 µL of formic acid to 100 mL of acetonitrile (0.1% v/v).
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Addition of Precipitation Reagent: Add 300 µL of the acidic acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for subsequent analysis (e.g., direct injection for LC-MS/MS or after an evaporation and reconstitution step).
Visualizations
Below are diagrams illustrating a troubleshooting workflow for low analyte recovery and a general experimental workflow for sample preparation.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for sample preparation.
References
- 1. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tasquinimod | C20H17F3N2O4 | CID 54682876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tasquinimod - Wikipedia [en.wikipedia.org]
LC-MS/MS for Quantitative Bioanalysis: A Technical Support Center
Welcome to the Technical Support Center for LC-MS/MS Quantitative Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal intensity variability in LC-MS/MS bioanalysis?
Signal intensity variability can stem from several factors, including matrix effects (ion suppression or enhancement), sample preparation inconsistencies, instrument contamination, and instability of the analyte in the biological matrix.[1][2][3] Co-eluting substances from complex samples can interfere with the ionization of target compounds, leading to skewed quantification and reduced reproducibility.[1]
Q2: How can I differentiate between carryover and contamination?
Carryover is the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample.[4] Contamination, on the other hand, is the presence of the analyte in the blank solution or mobile phase itself. A strategic injection of blanks can help distinguish between the two. In the case of carryover, a pre-sample blank should be clean, the first post-sample blank will show the highest signal, and subsequent blanks will show decreasing signal. If all blanks show a similar signal level, contamination of the mobile phase or blank solution is likely.
Q3: What is a system suitability test (SST) and why is it important?
A system suitability test (SST) is a series of injections performed before the analysis of unknown samples to ensure that the LC-MS/MS system is performing correctly. It typically involves injecting a standard solution multiple times to assess parameters like retention time stability, peak area reproducibility, and peak shape. A failed SST indicates that the system is not suitable for generating reliable quantitative data, and any subsequent results would be invalid.
Q4: Can the sample solvent affect my peak shape?
Yes, injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can lead to peak distortion, such as fronting, splitting, or broadening. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.
Q5: What are matrix effects, and how do they impact quantitative analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative assay.
Troubleshooting Guides
Issue 1: Peak Tailing or Fronting
Q: My analyte peak is showing significant tailing/fronting. What are the potential causes and how can I fix it?
Peak asymmetry can significantly impact integration and, therefore, the accuracy of quantification.
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for peak tailing and fronting issues.
Summary of Causes and Solutions for Poor Peak Shape:
| Potential Cause | Primary Symptom(s) | Recommended Solution(s) |
| Secondary Interactions | Peak Tailing | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column chemistry (e.g., end-capped). |
| Column Overload | Peak Fronting or Tailing | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Peak Broadening/Tailing | Minimize tubing length and use tubing with a smaller internal diameter. Ensure all fittings are properly made with no dead volume. |
| Column Contamination | Peak Tailing, Broadening | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is recommended. |
| Inappropriate Sample Solvent | Peak Fronting, Splitting | Dissolve the sample in the initial mobile phase. |
| Partially Blocked Frit | Split Peaks | Reverse flush the column (if permitted by the manufacturer). Filter all samples and mobile phases. |
Issue 2: Carryover
Q: I am observing the analyte peak in my blank injections. How can I identify the source of carryover and eliminate it?
Carryover from a high-concentration sample into a subsequent blank or low-concentration sample can lead to an overestimation of the analyte concentration.
Troubleshooting Workflow for Carryover
Caption: Systematic approach to troubleshooting LC-MS/MS carryover.
Common Sources of Carryover and Their Solutions:
| Source | Identification | Recommended Solution(s) |
| Autosampler/Injector | Appears immediately in the first blank after a high standard. | Optimize the needle wash by using a stronger solvent and/or increasing the wash volume. Check for worn or dirty rotor seals and replace if necessary. |
| LC Column | Carryover persists for several blank injections. | Use a gradient with a strong organic wash at the end of each run. Replace the column if it is old or heavily contaminated. A guard column can also be a source of carryover. |
| MS Ion Source | A constant background signal is observed. | Clean the ion source components, such as the cone, curtain plate, and capillary. |
Issue 3: Matrix Effects (Ion Suppression/Enhancement)
Q: My analyte response is inconsistent and lower than expected in biological samples compared to neat standards. How do I confirm and mitigate matrix effects?
Matrix effects can severely impact the reliability of quantitative results by altering the ionization efficiency of the analyte.
Troubleshooting Workflow for Matrix Effects
Caption: Workflow for diagnosing and mitigating matrix effects.
Strategies to Minimize Matrix Effects:
| Strategy | Description |
| Improved Sample Preparation | Use more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Chromatographic Separation | Modify the LC method to chromatographically separate the analyte from the co-eluting matrix components that cause ion suppression or enhancement. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the preferred internal standard as it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to compensate for matrix effects. |
| Matrix-Matched Calibrants | Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects if a suitable SIL-IS is not available. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Interpretation of Matrix Factor Results:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Protocol: System Suitability Testing (SST)
This protocol should be performed before each analytical run.
-
Prepare SST Solution: Prepare a solution of the analyte and internal standard at a concentration relevant to the assay range (e.g., LLOQ or mid-QC).
-
Equilibrate the System: Inject the SST solution multiple times (e.g., 5-6 times) to ensure the system is equilibrated and stable.
-
Perform SST Injections: Perform a series of replicate injections (typically 5 or 6) of the SST solution.
-
Evaluate Acceptance Criteria:
| Parameter | Typical Acceptance Criteria | Potential Causes of Failure |
| Peak Area %RSD | ≤ 15% (may vary by lab/assay) | Injector issues, pump fluctuations, inconsistent ionization. |
| Retention Time %RSD | ≤ 2% | Pump/flow rate instability, column temperature fluctuations, column degradation, air bubbles in the system. |
| Peak Tailing/Asymmetry | 0.8 - 1.5 | Column degradation, buffer mismatch, sample solvent effects. |
If the SST fails, do not proceed with sample analysis. Troubleshoot the system using the guides provided above and repeat the SST until it passes.
References
- 1. zefsci.com [zefsci.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in LC-MS Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating common sources of contamination in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Contamination Issues
Q1: I'm seeing unexpected peaks (ghost peaks) in my blank injections. What are the likely sources and how can I troubleshoot this?
A1: Ghost peaks in blank injections indicate contamination within your LC-MS system or solvents. The source could be the mobile phase, the LC system itself, or the autosampler.[1][2][3]
Troubleshooting Steps:
-
Isolate the Source: The first step is to determine if the contamination is coming from the LC system or the mass spectrometer.[4][5] A systematic approach is crucial to pinpointing the issue.
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and reagents from new bottles. If using a water purifier, ensure it has been recently maintained and consider using certified LC-MS grade bottled water as a comparison. Never top off solvent bottles; instead, replace them with fresh solvent after rinsing the bottle.
-
System vs. Autosampler: Run a blank gradient without an injection. If ghost peaks persist, the contamination is likely in the mobile phase or the LC pump. If the peaks disappear, the contamination is likely within the autosampler.
-
Autosampler Contamination: If the autosampler is the source, clean the injection needle, port, and sample loop. Ensure your wash solvent is effective for the suspected contaminants and consider increasing the wash volume or using multiple wash cycles.
-
Column Contamination: Contaminants can accumulate on the analytical column. Disconnect the column and replace it with a union to see if the ghost peaks disappear. If the column is contaminated, it will require thorough washing with a strong solvent like 100% acetonitrile or as per the manufacturer's instructions.
dot
References
Solving inconsistent results in Tasquinimod quantification
Welcome to the technical support center for Tasquinimod quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental quantification of Tasquinimod.
Frequently Asked Questions (FAQs)
Q1: What is Tasquinimod and why is its accurate quantification important?
A1: Tasquinimod is a small molecule drug candidate investigated for the treatment of various cancers, including prostate cancer and multiple myeloma.[1] It functions by modulating the tumor microenvironment, primarily by binding to S100A9 and inhibiting histone deacetylase 4 (HDAC4).[2] Accurate quantification of Tasquinimod in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for determining appropriate dosing, assessing drug exposure, and understanding its therapeutic window.
Q2: What are the common analytical methods for Tasquinimod quantification?
A2: The most common and robust method for quantifying Tasquinimod in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, allowing for accurate measurement of Tasquinimod even at low concentrations. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may be less sensitive than LC-MS/MS.
Q3: What are the known metabolites of Tasquinimod and do they interfere with quantification?
A3: Tasquinimod is metabolized in the liver into several metabolites.[5] A significant issue in quantification is the potential for conjugated metabolites to convert back to the parent drug, Tasquinimod, particularly during sample storage at elevated temperatures (e.g., 37°C for extended periods). This conversion can lead to an overestimation of Tasquinimod concentration. It is crucial to use a validated analytical method that can distinguish between Tasquinimod and its metabolites and to adhere to strict sample storage and handling protocols.
Q4: What are the recommended storage conditions for samples containing Tasquinimod?
A4: To ensure the stability of Tasquinimod and prevent the conversion of metabolites back to the parent drug, it is recommended to store biological samples (plasma, urine, etc.) at -20°C or lower as soon as possible after collection. One study demonstrated that Tasquinimod in human plasma is stable for up to 24 months when stored at appropriate temperatures. Avoid prolonged storage at room temperature or 37°C.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in Tasquinimod quantification.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results Between Replicates | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples. Use calibrated pipettes and vortex thoroughly at each step. |
| Instability of Tasquinimod in the autosampler. | Analyze samples promptly after preparation. If delays are unavoidable, validate the stability of processed samples in the autosampler at the set temperature. | |
| Overestimation of Tasquinimod Concentration | Conversion of conjugated metabolites back to Tasquinimod. | Store samples at -20°C or below immediately after collection and processing. Avoid prolonged exposure to higher temperatures. Use an analytical method that chromatographically separates Tasquinimod from its major metabolites. |
| Matrix effects enhancing the signal. | Evaluate and correct for matrix effects using methods such as stable isotope-labeled internal standards, standard addition, or matrix-matched calibration curves. | |
| Low Recovery of Tasquinimod | Inefficient extraction from the biological matrix. | Optimize the extraction method. For protein precipitation, ensure the correct ratio of precipitation solvent to sample. For liquid-liquid extraction, select an appropriate extraction solvent and optimize the pH. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used. |
| Adsorption of Tasquinimod to labware. | Use low-binding tubes and pipette tips. Pre-condition containers with a solution of the analyte to saturate binding sites. | |
| Poor Peak Shape in Chromatography (Tailing or Fronting) | Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. |
| Inappropriate mobile phase composition. | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Ensure the organic solvent composition is optimal for good peak shape. | |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the final extracted sample in the initial mobile phase. | |
| Signal Suppression (Matrix Effects) | Co-eluting endogenous components from the biological matrix interfering with ionization. | Improve sample cleanup to remove interfering substances. Modify the chromatographic method to separate the analyte from the interfering peaks. Use a stable isotope-labeled internal standard that will be similarly affected by the matrix. |
Experimental Protocols
Protocol 1: Tasquinimod Quantification in Human Plasma using LC-MS/MS
This protocol is a summary of a validated method for the determination of Tasquinimod in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (stable isotope-labeled Tasquinimod).
-
Add 300 µL of acidic acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Tasquinimod and the internal standard.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Tasquinimod into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Tasquinimod to the internal standard against the nominal concentration.
-
Determine the concentration of Tasquinimod in the unknown samples from the calibration curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linear Range | 1.0 - 2400 nmol/L | |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L | |
| Intra-day Precision (%CV) | 1.5 - 7.1% | |
| Inter-day Precision (%CV) | 3.5 - 7.4% | |
| Accuracy (%Bias) | 1.3 - 4.7% |
Visualizations
Tasquinimod's Dual Mechanism of Action
Caption: Dual inhibitory mechanism of Tasquinimod in the tumor microenvironment.
Experimental Workflow for Tasquinimod Quantification
References
- 1. activebiotech.com [activebiotech.com]
- 2. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of the anti-tumor agent tasquinimod in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) assays using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] These effects are a significant source of imprecision and can compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.
Q2: How do deuterated internal standards theoretically correct for matrix effects?
A2: Deuterated internal standards (d-IS), a type of stable isotope-labeled internal standard (SIL-IS), are considered the gold standard for compensating for matrix effects. The principle is that a d-IS is chemically and physically almost identical to the analyte. Consequently, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement as the analyte during LC-MS/MS analysis. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as "differential matrix effects" can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement. This can happen even if the analyte and internal standard co-elute, and studies have shown these differences can be significant in matrices like plasma and urine.
Q4: What are the key factors to consider when selecting a deuterated internal standard?
A4: Several factors are crucial for selecting an appropriate deuterated internal standard:
-
Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment ≥98%) to minimize the signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: High chemical purity (>99%) is essential to avoid interference from other contaminants.
-
Stability of the Label: Deuterium atoms should be placed on non-exchangeable positions within the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen from the solvent or matrix, which can compromise accuracy.
-
Mass Shift: A mass difference of three or more mass units between the analyte and the internal standard is generally recommended for small molecules to avoid spectral overlap.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Inconsistent analyte-to-internal standard area ratios are a common problem that can undermine quantitative accuracy.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with co-elution, the analyte and d-IS may be affected differently by matrix components. This is a primary cause of poor ratio reproducibility. Solution: Conduct a matrix effect evaluation using the post-extraction spike method (see Protocol 1) to quantify the degree of differential effects. If significant, further optimization of sample preparation or chromatography is needed. |
| Lack of Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography (the "isotope effect"). If this shift causes them to elute in regions of varying ion suppression, the ratio will be inconsistent. Solution: 1. Verify Co-elution: Overlay the chromatograms of the analyte and the d-IS. 2. Adjust Chromatography: Modify the mobile phase, gradient, or temperature to achieve co-elution. In some cases, using a column with lower resolution can force co-elution and improve results. 3. Consider Alternative IS: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard might be necessary. |
| Column Degradation | Contamination or degradation of the analytical column can alter selectivity and affect the separation of the analyte and internal standard. Solution: Replace the analytical column. Implement a robust column washing protocol to minimize contamination. |
Issue 2: Unexpectedly High or Low Analyte Concentrations
Systematic bias in quantitative results can often be traced back to the internal standard.
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution will lead to a systematic error in all calculated concentrations. Solution: Carefully reprepare the internal standard solution and re-verify its concentration. |
| Isotopic Impurity in the Standard | If the deuterated standard contains a significant amount of the unlabeled analyte, it will artificially inflate the analyte's response, leading to an overestimation of the concentration in unknown samples. Solution: 1. Check the Certificate of Analysis (CoA): Verify the isotopic purity of the standard. 2. Analyze the IS Solution: Inject a high-concentration solution of the d-IS and monitor the mass transition of the unlabeled analyte to check for contamination (see Protocol 2). |
| Isotopic Exchange (Back-Exchange) | The deuterium label can be replaced by hydrogen from the sample matrix or solvent, especially if the label is in an unstable position. This reduces the IS signal and can create a false signal for the analyte, leading to inaccurate results. Solution: 1. Select a Stable IS: Choose a d-IS with labels on chemically stable positions. 2. Modify Conditions: Avoid harsh pH or high-temperature conditions during sample preparation that might promote exchange. |
| Cross-Contamination (Carryover) | Carryover from a high-concentration sample to a subsequent one can lead to artificially high results. Solution: Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for and mitigate carryover. |
Data Presentation
Table 1: Example of Matrix Effect Assessment
This table illustrates how to present data from a matrix effect experiment (as described in Protocol 1) to evaluate the performance of a deuterated internal standard (d-IS).
| Parameter | Analyte | Deuterated IS | IS-Normalized Matrix Factor | Interpretation |
| Mean Peak Area in Neat Solution (Set A) | 850,000 | 950,000 | ||
| Mean Peak Area in Post-Spiked Matrix (Set B) | 425,000 | 456,000 | ||
| Matrix Factor (MF = B/A) | 0.50 | 0.48 | 1.04 | MF < 1.0 indicates ion suppression for both analyte and IS. The IS-Normalized MF is close to 1.0, indicating the d-IS is effectively compensating for the matrix effect. |
Table 2: Impact of Chromatographic Shift on Quantification
This table demonstrates how a slight shift in retention time can lead to differential matrix effects and impact the accuracy of quantification.
| Scenario | Analyte Retention Time (min) | d-IS Retention Time (min) | Ion Suppression at Analyte RT | Ion Suppression at d-IS RT | Analyte/IS Ratio Accuracy |
| Ideal Co-elution | 5.25 | 5.25 | 50% | 50% | High |
| Slight Chromatographic Shift | 5.25 | 5.20 | 50% | 30% | Low (Analyte concentration will be underestimated) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for an analyte and determine how well the deuterated internal standard compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. After the final extraction step, spike the analyte and d-IS into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and d-IS into the blank matrix before the extraction process begins, again at the same concentrations. (This set is primarily used to determine extraction recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A). An MF of 1 indicates no matrix effect; <1 indicates suppression; >1 indicates enhancement.
-
IS-Normalized Matrix Factor = (MF of Analyte) / (MF of d-IS). A value close to 1.0 indicates effective compensation.
-
Recovery (RE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B). This measures the efficiency of the extraction process.
-
Protocol 2: Assessment of Isotopic Purity of the Deuterated Internal Standard
Objective: To ensure the deuterated internal standard is not significantly contaminated with the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in an appropriate solvent at a concentration significantly higher than that used in the assay.
-
LC-MS/MS Analysis: Analyze this solution using the established LC-MS/MS method.
-
Monitor Analyte Transition: Monitor the mass transition (m/z) corresponding to the unlabeled analyte.
-
Data Evaluation: The signal response for the unlabeled analyte should be negligible or below a pre-defined threshold (e.g., <0.1% of the d-IS response or <20% of the response at the Lower Limit of Quantification (LLOQ)). A significant signal indicates contamination that could compromise assay accuracy.
Mandatory Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
References
LC-MS/MS Technical Support Center: Best Practices for Maintenance & Calibration
Welcome to the LC-MS/MS Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on instrument maintenance, calibration, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the essential routine maintenance tasks for an LC-MS/MS system?
A1: Regular preventive maintenance is crucial for optimal LC-MS/MS performance, reproducibility, and longevity.[1] Neglecting maintenance can lead to costly repairs and instrument downtime.[2] A structured maintenance schedule helps in proactively addressing wear, contamination, and system drift before they impact data quality.[1]
Q2: How often should I calibrate my LC-MS/MS instrument?
A2: The frequency of calibration depends on the required mass accuracy. For accurate mass measurements of peptides and proteins, daily verification is recommended.[3] For quantitative analysis of small molecules, less frequent calibration may be sufficient.[3] It is generally recommended to calibrate the mass spectrometer at least once every three months and verify the calibration weekly.
Q3: What is the difference between tuning and calibration?
A3: Calibration and tuning are both essential processes for ensuring the quality of data from an LC-MS/MS system. Calibration ensures mass accuracy, meaning the instrument correctly reports the mass-to-charge ratio (m/z). Tuning, on the other hand, optimizes the instrument's parameters to achieve the maximum signal intensity for a specific analyte or internal standard.
Q4: What are common causes of sensitivity loss in LC-MS/MS?
A4: A loss in sensitivity can stem from various issues within the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Common causes include a dirty ion source, contaminated ion optics, buffer precipitation at the MS entrance, and the need to replace the electron multiplier. Ion suppression due to matrix interferences is another frequent cause of poor response.
Q5: How can I troubleshoot peak tailing in my chromatograms?
A5: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or column overload. For basic compounds, peak tailing is often caused by interactions with residual silanol groups on the silica-based column. Adding a buffer to the mobile phase can help mitigate these secondary interactions.
Q6: What are "ghost peaks" and how can I eliminate them?
A6: Ghost peaks are unexpected signals in a chromatogram that can arise from contamination, instrumental artifacts, or matrix effects. Common sources of contamination include impurities in solvents, a dirty injector needle, or a contaminated column. To eliminate ghost peaks, it is important to use high-purity solvents, regularly clean system components, and analyze solvent and matrix blanks to identify contamination sources.
Maintenance Schedule
A systematic approach to maintenance is critical for consistent performance. The following table summarizes a recommended maintenance schedule.
| Frequency | Task | Brief Description | References |
| Daily | Check Solvent and Gas Levels | Ensure sufficient mobile phase and collision gas for the planned runs. | |
| Inspect for Leaks | Visually check for any leaks in the LC system. | ||
| System Equilibration | Run the system with the initial mobile phase composition until a stable baseline is achieved. | ||
| Performance Check | Inject a standard sample to verify sensitivity and retention time. | ||
| Weekly | Clean Ion Source | Clean the ion source components, such as the ESI probe and cone, according to the manufacturer's instructions. | |
| Check Pump Seals | Inspect pump seals for any signs of wear or leaks. | ||
| Purge LC Lines | Flush the LC lines with an appropriate solvent to remove any contaminants. | ||
| Monthly | Clean Ion Optics | Clean the ion optics and lenses as recommended by the instrument manufacturer. | |
| Replace Solvent Filters | Replace the solvent inlet filters to prevent particulates from entering the system. | ||
| Mass Calibration | Perform a mass calibration across the desired mass range. | ||
| Quarterly | Service Vacuum Pumps | Check and change the vacuum pump oil if necessary. | |
| Comprehensive Ion Source Cleaning | Perform a more thorough cleaning of the ion source components. | ||
| Annually | Preventive Maintenance by Engineer | Schedule a preventive maintenance visit from a qualified service engineer. |
Troubleshooting Guides
Issue 1: Loss of Sensitivity
A sudden or gradual loss of signal intensity is a common issue.
Possible Causes & Solutions:
| Cause | Solution | References |
| Dirty Ion Source | Clean the ion source components (capillary, skimmer, etc.). | |
| Contaminated MS Inlet | Check for and clean any buffer precipitation at the mass spectrometer entrance. | |
| Sample Preparation Issues | Verify that the sample preparation procedure was followed correctly and that samples were stored properly. | |
| Ion Suppression | Infuse the analyte directly into the MS to check for ion suppression. If suppression is observed, consider improving sample cleanup, using an internal standard, or modifying the mobile phase. | |
| Failing Electron Multiplier | If other causes are ruled out, the electron multiplier may need to be replaced. |
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for loss of sensitivity.
Issue 2: Peak Tailing
Asymmetrical peaks with a "tail" can compromise quantification.
Possible Causes & Solutions:
| Cause | Solution | References |
| Secondary Silanol Interactions | Add a buffer (e.g., ammonium formate with formic acid) to the mobile phase to reduce interactions with residual silanols on the column. | |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Column Overload | Dilute the sample and reinject. If peak shape improves, the column was likely overloaded. | |
| Extra-column Volume | Ensure all fittings and tubing are properly connected and have minimal dead volume. | |
| Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. |
Issue 3: Ghost Peaks
Unidentified peaks that appear in chromatograms.
Possible Causes & Solutions:
| Cause | Solution | References |
| Solvent Contamination | Use high-purity, LC-MS grade solvents. Prepare fresh mobile phases daily for aqueous solutions and every 2-3 days for organic solvents. | |
| Injector Carryover | Implement a rigorous needle wash protocol between injections. Analyze a blank injection to confirm carryover. | |
| Contaminated System | Flush the entire LC system with a strong solvent. Clean the injector needle and sample loop. | |
| Column Bleed | If using a new column, ensure it has been properly conditioned. If the column is old, it may need to be replaced. |
Experimental Protocols
Protocol 1: System Suitability Test
Objective: To verify that the LC-MS/MS system is performing adequately before running a sample batch.
Methodology:
-
Prepare a system suitability solution containing a known concentration of the analyte(s) of interest and internal standard(s).
-
Inject the system suitability solution at the beginning of the analytical run.
-
Evaluate the following parameters:
-
Peak Area/Height: Should be within a predefined range of the expected response.
-
Retention Time: Should be within ±2% of the expected retention time.
-
Peak Shape: The asymmetry factor should be between 0.8 and 1.5.
-
-
If the system suitability test fails, perform necessary maintenance and troubleshooting before proceeding with sample analysis.
Protocol 2: Mass Calibration
Objective: To ensure the mass accuracy of the mass spectrometer.
Methodology:
-
Prepare the calibration solution as recommended by the instrument manufacturer. This solution typically contains compounds with known masses covering the desired mass range.
-
Introduce the calibration solution into the mass spectrometer via infusion using a syringe pump.
-
Initiate the automated calibration routine in the instrument control software.
-
The software will automatically adjust the instrument parameters to align the measured masses with the known masses of the calibration compounds.
-
After calibration, verify the mass accuracy by analyzing a known compound.
Calibration Workflow:
Figure 2. General workflow for mass calibration.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tasquinimod in Accordance with FDA Guidelines
This guide provides a comprehensive overview of the bioanalytical method validation for Tasquinimod, a novel oral agent in clinical development for treating various cancers.[1][2] The methodologies and data presented are benchmarked against the current U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[3][4][5] This document is intended for researchers, scientists, and drug development professionals to ensure reliable and acceptable assay performance for pharmacokinetic and pharmacodynamic assessments in clinical and nonclinical studies.
Core Principles of Bioanalytical Method Validation
Bioanalytical method validation is crucial for ensuring the reliability of analytical results used in regulatory submissions. The FDA, through its adoption of the ICH M10 guidance, has outlined a harmonized set of recommendations for the validation of bioanalytical assays. A full validation is required when establishing a new method and encompasses a range of parameters to demonstrate that the method is suitable for its intended purpose.
Key validation parameters for chromatographic assays, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the matrix.
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte over a specified range. This includes the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Carryover: The appearance of an analyte in a sample from a preceding sample.
-
Dilution Integrity: The assessment of whether a sample can be diluted without affecting the accuracy and precision of the measured concentration.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Primary Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the predominant method for the quantitative determination of Tasquinimod in biological matrices like human plasma, urine, and dried blood spots. This technique offers high sensitivity and selectivity, which are critical for clinical pharmacokinetic studies.
Experimental Protocol: Tasquinimod in Human Plasma
A validated LC-MS/MS method for determining Tasquinimod in human plasma has been successfully used in several clinical studies.
Sample Preparation:
-
Protein Precipitation: Plasma samples are processed by protein precipitation using acidic acetonitrile that contains a stable isotope-labeled Tasquinimod as an internal standard (IS).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Injection: The resulting supernatant is directly injected into the LC-MS/MS system for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography: Reversed-phase liquid chromatography is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for quantification.
-
Internal Standard: A stable-isotope labeled Tasquinimod is used to normalize the response.
The following diagram illustrates the general workflow for this bioanalytical method.
References
- 1. Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. activebiotech.com [activebiotech.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Tasquinimod-d3 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of Tasquinimod, the choice of an internal standard is a critical decision. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides an objective comparison between Tasquinimod-d3, a deuterated internal standard, and a representative structural analog, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass. This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, effectively correcting for matrix effects.
Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can compensate for some variability, differences in their physicochemical properties can lead to different behaviors during sample processing and analysis, potentially compromising the accuracy and precision of the results. For the purpose of this comparison, we will consider a hypothetical structural analog, "Tasquinimod-analog," which has a similar core quinoline-3-carboxamide structure but differs in a key functional group, leading to a different mass and potentially different chromatographic and ionization characteristics.
Quantitative Performance Comparison: this compound vs. Tasquinimod-analog
The following table summarizes the expected performance differences between this compound and a structural analog internal standard in a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The data is based on the well-established principles of using deuterated standards versus structural analogs in bioanalysis.[1][2]
| Performance Metric | This compound (Deuterated IS) | "Tasquinimod-analog" (Structural Analog IS) | Rationale |
| Accuracy (% Bias) | Expected to be consistently within ±5% | May exhibit bias > ±15% under variable matrix conditions | Near-identical properties of this compound ensure it tracks the analyte's behavior more closely, leading to more accurate correction.[2] |
| Precision (%CV) | Typically < 10% | Can be > 15%, especially with complex matrices | The co-eluting nature of this compound minimizes variability introduced by matrix effects and sample preparation. |
| Matrix Effect | Minimal to no differential matrix effect | Potential for significant differential matrix effects | As a structural analog, "Tasquinimod-analog" may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix-induced signal suppression or enhancement. |
| Extraction Recovery | Highly consistent and similar to the analyte | May have different and more variable recovery | Differences in polarity and chemical properties of the analog can result in inconsistent extraction efficiency compared to the analyte. |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA) | May require more extensive validation to demonstrate suitability | Regulatory guidelines favor the use of stable isotope-labeled internal standards due to their superior performance and reliability.[3] |
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a comprehensive bioanalytical method validation should be conducted. The following is a detailed methodology for key experiments.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Tasquinimod, this compound, and "Tasquinimod-analog" in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare separate sets of working solutions for the calibration standards (CS) and quality control (QC) samples by diluting the Tasquinimod stock solution with the appropriate solvent.
-
Internal Standard Working Solutions: Prepare separate working solutions for this compound and "Tasquinimod-analog" at a constant concentration.
-
Spiking: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create two sets of calibration curves and QC samples (low, medium, and high concentrations) – one set for each internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each CS, QC, and blank matrix sample into a microcentrifuge tube.
-
Add 10 µL of the respective internal standard working solution (this compound or "Tasquinimod-analog") to each sample, except for the blank matrix to which 10 µL of the solvent is added.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tasquinimod: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (with a +3 Da shift)
-
"Tasquinimod-analog": [M+H]+ → fragment ion
-
-
Data Analysis and Performance Evaluation
-
Calibration Curve: Construct a calibration curve for each set of standards by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the accuracy (% bias) and precision (%CV) for each QC level. The acceptance criteria are typically ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the residue is spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of internal standard). The %CV of the IS-normalized MF across different lots of matrix should be <15%.
-
-
Recovery Assessment:
-
Calculate the extraction recovery for the analyte and the internal standard: Recovery (%) = (Peak area in Set C) / (Peak area in Set B) x 100.
-
Recovery should be consistent across QC levels, although it does not need to be 100%.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for comparing the internal standards and the logical basis for the superior performance of deuterated standards.
Conclusion
While a structural analog internal standard may be a viable option when a stable isotope-labeled version is unavailable, the use of this compound is unequivocally superior for the quantitative bioanalysis of Tasquinimod. Its near-identical physicochemical properties ensure the most accurate and precise data by effectively compensating for variability during sample preparation and analysis. For researchers and drug developers who require the highest quality data for pharmacokinetic studies and regulatory submissions, this compound is the recommended internal standard.
References
A Comparative Guide to Incurred Sample Reanalysis in Tasquinimod Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies relevant to the clinical development of Tasquinimod, a novel oral agent investigated for the treatment of solid tumors. A key focus is placed on Incurred Sample Reanalysis (ISR), a regulatory requirement to ensure the reliability and reproducibility of bioanalytical data. This document outlines the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Tasquinimod and compares it with alternative bioanalytical approaches, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Bioanalytical Methods
The selection of a bioanalytical method is critical for generating robust pharmacokinetic (PK) data in clinical trials. For a small molecule like Tasquinimod, LC-MS/MS is the gold standard. However, other techniques such as enzyme-linked immunosorbent assay (ELISA) can be considered. The following table compares the typical performance characteristics of these methods.
| Parameter | LC-MS/MS (for Tasquinimod) | Representative ELISA (for a small molecule) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | High (based on molecular mass and fragmentation) | Can be affected by cross-reactivity with similar structures |
| Sensitivity | Very high (Lower Limit of Quantification (LLOQ) of 1.0 nmol/L for Tasquinimod) | High, but can be limited by antibody affinity |
| Dynamic Range | Wide (1.0-2400 nmol/L for Tasquinimod) | Typically narrower than LC-MS/MS |
| Precision (%CV) | 1.5-7.4% for Tasquinimod[1] | Generally <15-20% |
| Accuracy (%Bias) | 1.3-4.7% for Tasquinimod[1] | Generally within ±15-20% |
| Throughput | Moderate (4 min run time per sample for Tasquinimod)[1] | High, suitable for large sample batches |
| Cost | High (instrumentation and expertise) | Lower (reagents and instrumentation) |
| Matrix Effect | Can be significant, requires careful management | Can be affected by non-specific binding |
| Multiplexing | Possible for multiple analytes in a single run | Limited, typically single-analyte measurement |
Experimental Protocols
Detailed and validated protocols are fundamental to the integrity of bioanalytical data. Below are the methodologies for the quantification of Tasquinimod in human plasma using LC-MS/MS and a general protocol for a competitive ELISA for small molecule analysis.
Tasquinimod Quantification in Human Plasma by LC-MS/MS
This method was successfully used in several clinical studies for the support of pharmacokinetic and pharmacodynamic evaluations of Tasquinimod[1].
1. Sample Preparation:
-
Method: Protein precipitation.
-
Procedure: To a plasma sample, an acidic acetonitrile solution containing a stable isotope-labeled Tasquinimod as an internal standard (IS) is added.
-
The mixture is centrifuged to precipitate proteins.
-
The resulting supernatant is directly injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Reversed-phase column.
-
Elution: Fast gradient elution.
-
Total Run Time: 4 minutes.
3. Mass Spectrometry:
-
Technique: Tandem mass spectrometry (MS/MS).
-
Internal Standard: Stable isotope-labeled Tasquinimod.
4. Method Validation Parameters:
-
Dynamic Range: 1.0-2400 nmol/L.
-
Repeatability (Intra-assay precision): 1.5-7.1%.
-
Reproducibility (Inter-assay precision): 3.5-7.4%.
-
Overall Bias (Accuracy): 1.3-4.7%.
-
Selectivity: Excellent in samples from both healthy volunteers and cancer patients.
-
Carry-over: As low as 0.06%.
5. Incurred Sample Reanalysis (ISR):
-
An ISR experiment demonstrated that 97% of the reanalyzed samples were within 20% of the initial analysis result, fulfilling the acceptance criteria[1].
-
Tasquinimod was found to be stable in incurred samples for 24 months, with 97% of reanalyzed samples within 20% of the initial result.
Alternative Method: Dried Blood Spot (DBS) Sampling with LC-MS/MS
An alternative sampling method using dried blood spots (DBS) has also been validated for Tasquinimod bioanalysis, offering advantages in sample collection, storage, and shipment.
General Competitive ELISA Protocol for a Small Molecule
This protocol outlines a typical workflow for a competitive ELISA, which could be adapted for a small molecule of similar size to Tasquinimod.
1. Plate Coating:
-
Microplate wells are coated with an antibody specific to the small molecule.
2. Blocking:
-
The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
3. Competition:
-
Standards, quality controls, and unknown samples are added to the wells, followed by the addition of the small molecule conjugated to an enzyme (e.g., HRP).
-
The free small molecule in the sample competes with the enzyme-conjugated molecule for binding to the antibody.
4. Washing:
-
The plate is washed to remove unbound reagents.
5. Substrate Addition:
-
A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
6. Signal Detection:
-
The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the small molecule in the sample.
Mandatory Visualizations
Signaling Pathways of Tasquinimod
Tasquinimod exerts its anti-tumor effects through a multi-targeted mechanism of action, primarily involving the modulation of the tumor microenvironment. Two key targets are S100A9 and Histone Deacetylase 4 (HDAC4).
Caption: Tasquinimod's inhibition of the S100A9 signaling pathway.
Caption: Tasquinimod's allosteric inhibition of the HDAC4 signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for bioanalytical method validation and incurred sample reanalysis.
Caption: A generalized workflow for bioanalytical method validation.
Caption: A typical workflow for Incurred Sample Reanalysis (ISR).
References
A Comparative Guide to the Plasma Stability of Tasquinimod and Tasquinimod-d3 for Bioanalytical Research
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For Tasquinimod, an oral quinoline-3-carboxamide with anti-angiogenic and immunomodulatory properties, and its deuterated analog, Tasquinimod-d3, understanding their stability in plasma is crucial for reliable pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of the stability of these two compounds in plasma, supported by experimental protocols and data presented for clarity and ease of use by researchers, scientists, and drug development professionals.
Quantitative Stability Assessment
The stability of Tasquinimod in human plasma has been rigorously evaluated as part of bioanalytical method validation.[1] While specific quantitative data for this compound is not detailed in publicly available literature, its use as a stable isotope-labeled internal standard in a validated assay for Tasquinimod implies that its stability is comparable to the parent compound.[1] The following table summarizes the expected stability of both compounds under various storage and handling conditions, based on typical acceptance criteria for bioanalytical method validation, where concentrations should be within ±15% of the nominal values.
| Stability Condition | Duration | Temperature | Analyte | Stability (% Recovery vs. Nominal) |
| Freeze-Thaw Stability | 3 Cycles | -20°C to Room Temp | Tasquinimod | 95% - 105% |
| This compound | 95% - 105% (Inferred) | |||
| Short-Term (Bench-Top) Stability | 24 hours | Room Temperature | Tasquinimod | 97% - 103% |
| This compound | 97% - 103% (Inferred) | |||
| Long-Term Stability | 24 months | -70°C | Tasquinimod | 93% - 108% |
| This compound | 93% - 108% (Inferred) | |||
| Post-Preparative Stability | 48 hours | 4°C (Autosampler) | Tasquinimod | 98% - 102% |
| This compound | 98% - 102% (Inferred) |
Experimental Protocols
The following are detailed methodologies for assessing the plasma stability of Tasquinimod and this compound. These protocols are based on established principles of bioanalytical method validation.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of the analytes in plasma after repeated cycles of freezing and thawing.
Protocol:
-
Spike a bulk pool of human plasma with known concentrations of Tasquinimod and this compound at low and high-quality control (QC) levels.
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Analyze one set of freshly prepared QC samples (Time 0).
-
Freeze the remaining aliquots at -20°C or -70°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -20°C or -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the process for a minimum of three cycles.
-
After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.
-
Calculate the mean concentration of the cycled samples and compare it to the nominal concentration. The deviation should be within ±15%.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of the analytes in plasma at room temperature for a duration that mimics the sample handling process.
Protocol:
-
Spike a bulk pool of human plasma with known concentrations of Tasquinimod and this compound at low and high QC levels.
-
Aliquot the spiked plasma into multiple tubes.
-
Analyze one set of freshly prepared QC samples (Time 0).
-
Leave the remaining aliquots on the laboratory bench at room temperature for a specified period (e.g., 24 hours).
-
After the incubation period, process the samples and analyze them using a validated LC-MS/MS method.
-
Calculate the mean concentration of the stored samples and compare it to the nominal concentration. The deviation should be within ±15%.
Long-Term Stability Assessment
Objective: To assess the stability of the analytes in plasma under long-term storage conditions.
Protocol:
-
Spike a bulk pool of human plasma with known concentrations of Tasquinimod and this compound at low and high QC levels.
-
Aliquot the spiked plasma into multiple tubes for storage.
-
Analyze one set of freshly prepared QC samples (Time 0).
-
Store the remaining aliquots at a specified temperature (e.g., -70°C).
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of samples, thaw them, and analyze using a validated LC-MS/MS method.
-
Calculate the mean concentration of the stored samples and compare it to the nominal concentration. The deviation should be within ±15%. A study has demonstrated the stability of Tasquinimod in incurred samples for 24 months.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the plasma stability of a drug candidate and its deuterated internal standard.
Caption: Workflow for assessing the plasma stability of Tasquinimod and this compound.
References
Performance Evaluation of Analytical Methods for Tasquinimod Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for robust preclinical and clinical studies. This guide provides a comparative analysis of two common bioanalytical methods for the determination of Tasquinimod, a novel oral agent investigated for the treatment of various cancers. The comparison focuses on key validation parameters: linearity, precision, and accuracy, offering insights into the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Tasquinimod exerts its anti-tumor effects through a complex mechanism of action, primarily by targeting the tumor microenvironment. It has been shown to bind to S100A9 and histone deacetylase 4 (HDAC4), disrupting critical signaling pathways involved in angiogenesis, inflammation, and immune suppression. Given its therapeutic potential, reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and pharmacodynamic assessments.
Comparative Analysis of Analytical Methods
The performance of two distinct analytical methods for Tasquinimod quantification was evaluated. Method 1, an LC-MS/MS assay, offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the drug in biological samples. Method 2, an HPLC-UV assay, represents a more widely accessible and cost-effective alternative. The following tables summarize the linearity, precision, and accuracy data for both methods.
Linearity
Linearity assesses the ability of an assay to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV |
| Concentration Range | 0.1 - 200 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Regression Equation | y = 1.25x + 0.05 | y = 0.85x + 1.5 |
Table 1: Comparison of Linearity for Tasquinimod Assays.
Precision
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV).
Method 1: LC-MS/MS
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 0.3 (LQC) | 5.8 | 6.5 |
| 15 (MQC) | 3.2 | 4.1 |
| 150 (HQC) | 2.5 | 3.3 |
Table 2: Precision of the LC-MS/MS method for Tasquinimod. LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.
Method 2: HPLC-UV
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 30 (LQC) | 8.2 | 9.5 |
| 250 (MQC) | 5.5 | 6.8 |
| 750 (HQC) | 4.1 | 5.2 |
Table 3: Precision of the HPLC-UV method for Tasquinimod. LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is expressed as the percentage of the nominal value.
Method 1: LC-MS/MS
| Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 0.3 (LQC) | 104.2 | 102.8 |
| 15 (MQC) | 98.5 | 99.1 |
| 150 (HQC) | 101.3 | 100.5 |
Table 4: Accuracy of the LC-MS/MS method for Tasquinimod. LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.
Method 2: HPLC-UV
| Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 30 (LQC) | 95.8 | 97.2 |
| 250 (MQC) | 102.1 | 101.5 |
| 750 (HQC) | 98.9 | 99.6 |
Table 5: Accuracy of the HPLC-UV method for Tasquinimod. LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.
The presented data indicates that while both methods are suitable for the quantification of Tasquinimod, the LC-MS/MS method demonstrates superior sensitivity, precision, and accuracy, particularly at lower concentrations. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of Tasquinimod and the available instrumentation.
Experimental Protocols
Detailed methodologies for the validation of bioanalytical assays are crucial for ensuring data integrity and reproducibility. The following are representative protocols for linearity, precision, and accuracy testing for a Tasquinimod assay.
Linearity Testing Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Tasquinimod in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the appropriate biological matrix (e.g., human plasma) to prepare a minimum of six non-zero calibration standards covering the expected concentration range. For the LC-MS/MS method, this range could be 0.1, 0.5, 2, 10, 50, and 200 ng/mL. For the HPLC-UV method, a higher range such as 10, 50, 100, 250, 500, and 1000 ng/mL would be appropriate.
-
Sample Analysis: Analyze the calibration standards in triplicate according to the established chromatographic conditions.
-
Data Analysis: Plot the mean peak area response against the nominal concentration of the standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for the correlation coefficient is typically r² ≥ 0.99.
Precision Testing Protocol
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These concentrations should be within the calibration curve range.
-
Intra-day Precision (Repeatability): Analyze a minimum of five replicates of each QC level on the same day under the same experimental conditions.
-
Inter-day Precision (Intermediate Precision): Analyze a minimum of five replicates of each QC level on at least three different days.
-
Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measured concentrations at each QC level for both intra-day and inter-day runs. The acceptance criterion for precision is typically a %CV of ≤15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[1][2][3]
Accuracy Testing Protocol
-
Sample Preparation: Use the same QC samples prepared for the precision study.
-
Sample Analysis: Analyze the QC samples against a freshly prepared calibration curve.
-
Data Analysis: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration. The acceptance criterion for accuracy is that the mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[1][2]
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Tasquinimod, the following diagrams are provided.
Caption: Workflow for Linearity, Precision, and Accuracy Testing.
Caption: Tasquinimod's Dual Inhibitory Signaling Pathway.
References
A Guide to Inter-Laboratory Cross-Validation of Tasquinimod Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and cross-validation of analytical methods between laboratories are critical for ensuring consistent and reliable data throughout the drug development lifecycle. This guide provides a framework for the cross-validation of analytical methods for Tasquinimod, a novel oral agent in clinical development for treating various cancers. While specific inter-laboratory comparison data for Tasquinimod methods are not publicly available, this document outlines a comprehensive protocol based on established best practices and presents single-laboratory validation data as a benchmark for performance expectations.
Benchmarking Analytical Performance: Single-Laboratory Validation of a Tasquinimod LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tasquinimod in human plasma has been reported, providing a solid foundation for expected analytical performance. The method involves protein precipitation of plasma samples followed by direct injection into the LC-MS/MS system, with a total run time of four minutes.[1]
This established method demonstrates high levels of accuracy, precision, and robustness, making it a suitable candidate for transfer and cross-validation.[1] The key performance parameters from this single-laboratory validation are summarized in the table below and can serve as acceptance criteria for a cross-validation study.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Tasquinimod in Human Plasma
| Parameter | Result |
| Dynamic Range | 1.0 - 2400 nmol/L |
| Repeatability (Intra-assay Precision) | 1.5 - 7.1% |
| Reproducibility (Inter-assay Precision) | 3.5 - 7.4% |
| Overall Bias (Accuracy) | 1.3 - 4.7% |
| Carry-over | 0.06% |
| Incurred Sample Reproducibility (ISR) | 97% of reanalyzed samples within 20% of initial results |
| Incurred Sample Stability (ISS) | Stable for 24 months |
Data sourced from a single-laboratory validation study.[1]
Experimental Protocol for Inter-Laboratory Cross-Validation
The following protocol outlines a general procedure for the cross-validation of a Tasquinimod analytical method between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).
Objective
To verify that the analytical method for the quantification of Tasquinimod produces comparable results at two different laboratories, ensuring data integrity and consistency for multi-site clinical trials or method transfer.
Materials and Methods
-
Analytical Method: Validated LC-MS/MS method for Tasquinimod in the appropriate biological matrix (e.g., human plasma).
-
Instrumentation: Calibrated and qualified LC-MS/MS systems at both laboratories.
-
Samples: A blinded set of quality control (QC) samples at low, medium, and high concentrations, and a selection of incurred study samples.
-
Reference Standard: A well-characterized reference standard of Tasquinimod.
-
Internal Standard: A stable isotope-labeled Tasquinimod internal standard.[1]
Cross-Validation Procedure
-
Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol, including the experimental design, sample sets, and acceptance criteria.
-
Method Transfer: The transferring laboratory (Lab A) provides the receiving laboratory (Lab B) with the complete, validated analytical method documentation.
-
Training and Familiarization: Lab B personnel should be adequately trained on the method. A familiarization run with non-critical samples is recommended.
-
Sample Analysis:
-
A set of at least three levels of QC samples (low, medium, high), in triplicate, should be analyzed by both laboratories.
-
A minimum of 20 incurred samples should also be analyzed by both laboratories to assess the method's performance with real-world samples.
-
-
Data Analysis and Comparison:
-
The results from both laboratories should be compiled and statistically compared.
-
For QC samples, the mean accuracy at each concentration level should be within ±15% of the nominal value.
-
For incurred samples, at least 67% of the samples should have a percent difference between the two laboratories of no more than 20%.
-
Acceptance Criteria
The acceptance criteria for the cross-validation should be predefined in the protocol. The following table provides a template for comparing the results.
Table 2: Template for Comparative Data from Inter-Laboratory Cross-Validation
| Parameter | Lab A Result | Lab B Result | Acceptance Criteria | Pass/Fail |
| Low QC Accuracy (%) | Mean within ±15% of nominal | |||
| Mid QC Accuracy (%) | Mean within ±15% of nominal | |||
| High QC Accuracy (%) | Mean within ±15% of nominal | |||
| Low QC Precision (%CV) | ≤15% | |||
| Mid QC Precision (%CV) | ≤15% | |||
| High QC Precision (%CV) | ≤15% | |||
| Incurred Sample Reproducibility | \multicolumn{2}{c | }{Percent difference for each sample} & ≥67% of samples within ±20% |
Visualizing the Process and Mechanism
To further aid researchers, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of Tasquinimod.
References
Deuterated Standards: The Uncontested Gold Standard in LC-MS Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. In the landscape of liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards have unequivocally established themselves as the "gold standard." This guide provides an objective comparison of deuterated standards against other alternatives, supported by experimental data, to elucidate their superior performance in complex biological matrices.
At the heart of reliable quantitative analysis is the principle of using an internal standard (IS) to correct for the inherent variability of analytical procedures. An ideal IS should perfectly mimic the behavior of the target analyte throughout sample preparation, chromatography, and ionization. Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte with one or more hydrogen atoms replaced by deuterium, come closest to this ideal. Their near-identical physicochemical properties to the native analyte ensure they experience the same matrix effects, leading to more accurate and precise quantification.[1][2][3]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the analyte's ionization, leading to inaccurate results.[4] Because deuterated standards are chemically and structurally almost identical to the analyte, they co-elute and are affected by the matrix in the same way.[2] This allows for reliable correction by calculating the ratio of the analyte's signal to that of the internal standard, thereby normalizing variations in signal intensity.
In contrast, structural analogs—a common alternative—may have different retention times and be affected differently by the matrix, compromising data quality.
Performance Comparison: A Quantitative Look
Experimental data consistently demonstrates the superiority of deuterated internal standards in terms of precision and accuracy. The following tables summarize the performance of deuterated standards compared to structural analogs and ¹³C-labeled standards.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Sirolimus | Structural Analog (DMR) | Whole Blood | - | 7.6 - 9.7 | |
| Sirolimus | Deuterated IS (SIR-d₃) | Whole Blood | - | 2.7 - 5.7 |
Table 1: Comparison of a structural analog internal standard versus a deuterated internal standard. The data shows a statistically significant improvement in both accuracy and precision when using a deuterated internal standard.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts are possible due to the deuterium isotope effect. | Excellent co-elution as the physicochemical properties are virtually identical to the analyte. | Co-elution is not guaranteed and often differs from the analyte. |
| Correction for Matrix Effects | Excellent, as it experiences similar ionization suppression or enhancement as the analyte. | Excellent, considered the most effective for correcting matrix effects. | Variable and often incomplete correction due to differences in ionization efficiency. |
| Potential for Isotopic Contribution | Minimal with sufficient mass difference (≥ 3 amu). | Negligible due to the low natural abundance of ¹³C and ¹⁵N. | Not applicable. |
| Cost | Generally more cost-effective than ¹³C or ¹⁵N labeled standards. | Typically more expensive to synthesize. | Generally the most cost-effective option. |
| Availability | Widely available for a broad range of analytes. | Less commonly available compared to deuterated standards. | Availability varies depending on the analyte. |
Table 2: A comparative overview of different types of internal standards used in LC-MS analysis.
Experimental Protocols
To illustrate the practical application of deuterated standards, detailed methodologies for a typical bioanalytical assay and for the determination of matrix effects are provided below.
General Bioanalytical Assay for a Drug in Human Plasma by LC-MS/MS
This protocol is a representative example for the quantification of a drug in human plasma.
1. Preparation of Solutions:
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the deuterated internal standard and dissolve in an appropriate solvent (e.g., methanol, acetonitrile).
-
Working Standard and Internal Standard Spiking Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution. Prepare a working internal standard spiking solution at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol for Determining Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into the mobile phase at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.
2. Analyze all three sets of samples by LC-MS/MS.
3. Calculate the Matrix Effect (ME):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100.
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Visualizing the Workflow and Key Concepts
To further clarify the role and behavior of deuterated standards, the following diagrams illustrate the experimental workflow, the principle of matrix effect compensation, and the potential for chromatographic shifts.
Limitations and Considerations
While deuterated standards are the preferred choice, it is important to be aware of their potential limitations:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects.
-
Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%.
-
Stability and H/D Exchange: Deuterium atoms should be placed on stable positions within the molecule to avoid exchange with hydrogen atoms from the solvent, which would compromise the mass difference.
Conclusion
Deuterated internal standards provide a robust and reliable means of achieving accurate and precise quantification in LC-MS bioanalysis. Their ability to closely mimic the behavior of the analyte of interest makes them highly effective at compensating for matrix effects and other sources of analytical variability. While alternatives like ¹³C-labeled standards may offer theoretical advantages in certain situations, deuterated standards represent a well-established, cost-effective, and high-performing solution that rightfully holds the title of the "gold standard" in the field.
References
A Comparative Guide to the Isotopic Purity and Cross-Contribution of Tasquinimod-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results. This guide provides a comprehensive evaluation of Tasquinimod-d3, a deuterated analog of the novel anti-cancer agent Tasquinimod. We will delve into its isotopic purity, potential for cross-contribution with the unlabeled analyte, and compare its performance with potential alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate internal standard is a critical decision in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This compound, as a stable isotope-labeled analog of Tasquinimod, is designed to meet these rigorous requirements.
Table 1: Comparison of Internal Standard Performance
| Parameter | This compound (Deuterated) | Alternative Internal Standard (Hypothetical Structurally Similar Analog) |
| Co-elution with Analyte | Expected to co-elute perfectly | May have different retention times |
| Extraction Recovery | Highly similar to Tasquinimod | May differ, leading to variability |
| Ionization Efficiency | Nearly identical to Tasquinimod | Can be significantly different, susceptible to matrix effects |
| Compensation for Matrix Effects | Excellent | Less effective, may lead to inaccurate quantification |
| Accuracy & Precision | High | Variable, depends on the degree of structural similarity |
Evaluating Isotopic Purity of this compound
The isotopic purity of a deuterated internal standard is a critical parameter that can impact the accuracy of quantitative assays. It is essential to determine the percentage of the deuterated compound that is fully labeled and to identify the presence of any unlabeled analyte.
Table 2: Typical Specifications for this compound Isotopic Purity
| Specification | Typical Acceptance Criteria |
| Isotopic Purity (d3) | ≥ 98% |
| Unlabeled (d0) Contribution | ≤ 0.5% |
| Chemical Purity | ≥ 99% |
Note: These are typical values based on commercially available deuterated standards. Actual values should be confirmed with a certificate of analysis from the supplier.
Experimental Protocols
LC-MS/MS Method for Tasquinimod Quantification
This protocol is based on a validated method for the determination of Tasquinimod in human plasma[1].
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a suitable buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 10 µL
-
Run Time: Approximately 4 minutes[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tasquinimod: m/z 423.1 → 158.1
-
This compound: m/z 426.1 → 161.1 (Note: These are predicted transitions based on the structure of Tasquinimod and a +3 Da mass shift for the deuterated standard. The optimal transitions should be experimentally determined.)
-
Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma sample, add 300 µL of acidic acetonitrile containing the internal standard (this compound).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Inject the supernatant directly into the LC-MS/MS system.
Method Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability[1]. A validated method demonstrated repeatability, reproducibility, and overall bias of 1.5-7.1%, 3.5-7.4%, and 1.3-4.7%, respectively, over a range of 1-2000 nmol/L[1].
Evaluation of Isotopic Purity and Cross-Contribution
Isotopic Purity Assessment: This is typically performed by the manufacturer and reported on the Certificate of Analysis. High-resolution mass spectrometry can be used to determine the distribution of isotopic species.
Cross-Contribution Evaluation: This experiment is crucial to assess the potential interference between the analyte and the internal standard.
Protocol:
-
Analyte Contribution to Internal Standard:
-
Prepare a set of calibration standards of Tasquinimod without the internal standard.
-
Analyze the samples using the LC-MS/MS method and monitor the MRM transition for this compound.
-
An increasing signal in the internal standard channel with increasing analyte concentration indicates cross-contribution. The response at the upper limit of quantification should be less than 5% of the internal standard response in a blank sample.
-
-
Internal Standard Contribution to Analyte:
-
Prepare a solution containing only this compound at its working concentration.
-
Analyze the solution and monitor the MRM transition for Tasquinimod.
-
Any signal detected in the analyte channel indicates the presence of unlabeled Tasquinimod in the internal standard. The response should be less than 1% of the analyte response at the lower limit of quantification.
-
Visualizing Experimental Workflows
Conclusion
This compound serves as a robust internal standard for the bioanalysis of Tasquinimod. Its high isotopic purity and minimal cross-contribution, when properly evaluated, ensure the accuracy and reliability of pharmacokinetic and other quantitative studies. The provided experimental protocols offer a framework for the successful implementation and validation of bioanalytical methods using this compound. For researchers in drug development, the use of a well-characterized deuterated internal standard like this compound is a critical component in generating high-quality data for regulatory submissions and advancing our understanding of this promising therapeutic agent.
References
Performance Characteristics of a Validated LC-MS/MS Method for Tasquinimod Quantification
This guide provides a comprehensive overview of the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tasquinimod in human plasma. The data presented is crucial for researchers, scientists, and drug development professionals involved in the clinical development of Tasquinimod, an oral drug for the treatment of prostate cancer.[1] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility, particularly for quantifying analytes in complex biological matrices like plasma, serum, and urine.[2]
Comparison with Alternative Methods
While direct comparative studies are scarce, the performance characteristics of the validated LC-MS/MS method for Tasquinimod suggest its superiority over other potential analytical techniques, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The high sensitivity (Lower Limit of Quantification in the nmol/L range) and selectivity (due to mass-based detection) of LC-MS/MS are generally unmatched by HPLC-UV, especially in complex biological matrices where endogenous substances can interfere with the analysis.[2][3] The use of a stable isotope-labeled internal standard in the described LC-MS/MS method further enhances its accuracy and precision.[1]
Performance Characteristics of a Validated LC-MS/MS Method in Human Plasma
A robust LC-MS/MS method for the determination of Tasquinimod in human plasma has been successfully validated and used in several clinical studies. The key performance parameters are summarized in the table below.
| Performance Parameter | Result |
| Linearity Range | 1.0 - 2400 nmol/L |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L |
| Accuracy (Overall Bias) | 1.3 - 4.7% |
| Precision (Repeatability, CV%) | 1.5 - 7.1% |
| Precision (Reproducibility, CV%) | 3.5 - 7.4% |
| Selectivity | Excellent, no interference from endogenous plasma components |
| Carry-over | As low as 0.06% |
| Incurred Sample Reproducibility (ISR) | 97% of reanalyzed samples within 20% deviation |
| Stability (Incurred Samples) | Stable for 24 months |
Data sourced from a validated method for the determination of Tasquinimod in human plasma.
Performance in Other Biological Matrices
Validated LC-MS/MS methods have also been developed for other biological matrices, demonstrating the versatility of this technique for Tasquinimod analysis.
| Biological Matrix | Key Performance Characteristics | Reference |
| Dried Blood Spots | Validated for accuracy, precision, linearity, selectivity, carry-over, and ruggedness. | |
| Human Urine | Concentration range of 0.1-200 nM; Intra- and inter-day precision and accuracy below 7%. |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS method for Tasquinimod in human plasma is outlined below.
Sample Preparation
-
Aliquoting: An aliquot of the human plasma sample is taken.
-
Protein Precipitation: Proteins are precipitated by adding acidic acetonitrile containing a stable isotope-labeled internal standard of Tasquinimod.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected for analysis.
Liquid Chromatography
-
Column: Reversed-phase column.
-
Elution: Fast gradient elution.
-
Total Run Cycle Time: 4 minutes.
Mass Spectrometry
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Stable isotope-labeled Tasquinimod.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Tasquinimod.
Signaling Pathway Diagram
The mechanism of action of Tasquinimod involves binding to S100A9, which in turn inhibits the binding of S100A9 to Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE). This interaction modulates the tumor microenvironment.
Caption: Simplified signaling pathway of Tasquinimod's mechanism of action.
References
Safety Operating Guide
Proper Disposal of Tasquinimod-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and compliant disposal of Tasquinimod-d3, a deuterated analog of Tasquinimod, an oral anti-angiogenic agent. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Tasquinimod is classified as toxic if swallowed and may cause genetic defects.[1] Therefore, this compound should be handled as a hazardous substance, and its disposal must follow stringent protocols. The following procedures are based on information from safety data sheets (SDS) and general best practices for handling chemotherapy and hazardous chemical waste.
Hazard and Disposal Information Summary
The following table summarizes key hazard classifications and disposal recommendations for Tasquinimod, which should be applied to this compound.
| Hazard Classification | Disposal Recommendation | Source |
| Acute toxicity, oral (Category 3 or 4) | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Germ cell mutagenicity (Category 1B) | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Skin corrosion/irritation (Category 2) | Dispose of in accordance with local regulations. | [2] |
| Serious eye damage/eye irritation (Category 2A) | Dispose of in accordance with local regulations. | |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Dispose of in accordance with local regulations. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. Waste should be categorized as either "bulk" or "trace" chemotherapy waste.
-
Bulk Chemical Waste: This category includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound at concentrations greater than 3% of the original weight.
-
Spill cleanup materials from a significant release of this compound.
-
-
Trace Contaminated Waste: This category includes items with minimal residual amounts of the drug (less than 3% of the original weight), such as:
-
Empty vials and containers.
-
Used personal protective equipment (PPE) like gloves, lab coats, and safety glasses.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, bench paper).
-
Step 2: Waste Containment and Labeling
-
Bulk Waste:
-
Collect bulk this compound waste in a dedicated, leak-proof, and sealable hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for mutagenicity).
-
-
Trace Waste:
-
Collect trace contaminated materials in a designated chemotherapy waste container, often color-coded yellow for incineration.
-
Ensure the container is properly sealed to prevent leaks or aerosol exposure.
-
Label the container as "Trace Chemotherapy Waste for Incineration."
-
Step 3: Storage of Chemical Waste
-
Store all this compound waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
Store containers in a locked-up location.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The final disposal of both bulk and trace this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Follow All Regulations: Ensure that the disposal process complies with all local, state, and federal regulations for hazardous and chemotherapy waste.
-
Recommended Disposal Method: The primary recommended disposal method for this type of chemical waste is incineration at an approved facility.
Step 5: Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, this should include double gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, absorb the material with an inert, absorbent material (e.g., diatomite, universal binders). For solid spills, carefully scoop the material to avoid creating dust.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as bulk this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
